Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
描述
属性
IUPAC Name |
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-8(10)9(3)12-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLRYBDGIILFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)N(C)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378667 | |
| Record name | SBB057815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124931-12-0 | |
| Record name | SBB057815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
CAS Number: 124931-12-0
This technical guide provides a comprehensive overview of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's properties, synthesis, and applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction.
Physicochemical and Spectroscopic Data
This compound is a colorless to almost colorless liquid.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈NO₅P | [3][4] |
| Molecular Weight | 239.21 g/mol | [3] |
| CAS Number | 124931-12-0 | [1][3] |
| Boiling Point | 90 °C @ 17 mmHg | [1][5] |
| Density | 1.163 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.455 | [1][5] |
| Purity | ≥ 96% (GC) | [2] |
Spectroscopic Data:
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Available from commercial suppliers. | [3][6] |
| ¹³C NMR | Available from commercial suppliers. | [3][6] |
| IR | Available from commercial suppliers. | [3][6] |
| Mass Spectrometry | Monoisotopic Mass: 239.09225 Da. Predicted collision cross-section values are available. | [3][4] |
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of this compound is as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[7] The phosphonate reagent, upon deprotonation, forms a stabilized carbanion that reacts with aldehydes or ketones to yield predominantly (E)-alkenes.[7]
A significant advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[8] The phosphonate carbanion is also generally more nucleophilic than the corresponding phosphonium ylide, allowing for reactions with a wider range of carbonyl compounds, including sterically hindered ketones.[9]
The use of this compound in the HWE reaction provides a direct route to α,β-unsaturated N-methoxy-N-methylamides (Weinreb amides). These amides are valuable intermediates in organic synthesis as they can be readily converted to ketones by reaction with organometallic reagents.
Reaction Mechanism
The generally accepted mechanism for the Horner-Wadsworth-Emmons reaction is depicted below.
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde or ketone
-
Base (e.g., Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS), Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Anhydrous Lithium Chloride (LiCl) (optional, for Masamune-Roush conditions)
-
18-crown-6 (optional, for Still-Gennari conditions)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure using Sodium Hydride:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[8]
-
Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated Weinreb amide.[8]
Procedure using KHMDS and 18-crown-6 (Still-Gennari conditions for potential (Z)-selectivity):
-
To a well-stirred solution of 18-crown-6 (5.0 equivalents) in THF at -78 °C, add a 0.5M solution of KHMDS in toluene (1.5 equivalents).[10]
-
Stir the mixture for 20 minutes, then add the phosphonate reagent (1.0 equivalent).[10]
-
After stirring for an appropriate time, add the aldehyde.
-
After 3 hours of stirring, quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, dry over Na₂SO₄, and concentrate in vacuo.[10]
-
Purify by flash column chromatography.[10]
Caption: A general experimental workflow for the Horner-Wadsworth-Emmons reaction.
Applications in Total Synthesis
This compound has proven to be a valuable reagent in the total synthesis of complex, biologically active natural products.
-
Bryostatin Analogs: This reagent is used in the preparation of ring-expanded bryostatin analogs, which are investigated for their potential as antitumor agents.[5] The synthesis of these complex molecules often involves intricate multi-step sequences where the reliable formation of specific carbon-carbon bonds is crucial.[11][12][13]
-
Pinnatoxins A and G: The asymmetric synthesis of pinnatoxins A and G, potent marine toxins, utilizes this phosphonate in key steps.[1][5] The total synthesis of these molecules is a significant challenge, and the HWE reaction provides an efficient means to construct parts of the carbon skeleton.[14][15]
-
(+)-Polyrhacitide A: The stereoselective synthesis of (+)-polyrhacitide A also employs a Horner-Wadsworth-Emmons reaction, for which this reagent is suitable.[1][5]
The use of this compound in these syntheses highlights its reliability and versatility in constructing complex molecular architectures.
Safety Information
This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | C8H18NO5P | CID 2773719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H18NO5P) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 124931-12-0 [chemicalbook.com]
- 6. This compound(124931-12-0) 1H NMR spectrum [chemicalbook.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of Pinnatoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
An In-depth Technical Guide to Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is a versatile organophosphorus compound with significant applications in organic synthesis. It is particularly recognized as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. Its unique structural features, including the Weinreb amide moiety, allow for controlled reactivity and make it a valuable tool in the synthesis of complex molecules, such as natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its application in the Horner-Wadsworth-Emmons reaction, and a visualization of the reaction mechanism.
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 239.21 g/mol | [1][2][3][4] |
| Molecular Formula | C8H18NO5P | [1][2][4] |
| CAS Number | 124931-12-0 | [1][2][3] |
| Appearance | Colorless to almost colorless liquid | [2][3] |
| Density | 1.163 g/mL at 25 °C | [2][3][5] |
| Boiling Point | 90 °C at 17 mmHg | [2][3][5] |
| Refractive Index | 1.455 at 20 °C | [2][3][5] |
| Flash Point | >230 °F | [3] |
| IUPAC Name | 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide | [1][4] |
| Synonyms | N-Methoxy-N-methyl-phosphonoacetamide diethyl ester, Diethyl N-methoxy-N-methylphosphonoacetamide | [2][3] |
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, offering advantages over the traditional Wittig reaction, such as the facile removal of the water-soluble phosphate byproduct.[5][6] this compound serves as a stabilized phosphonate ylide precursor in this reaction.
Objective: To synthesize an α,β-unsaturated Weinreb amide from an aldehyde using this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Aldehyde (substrate)
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This forms the phosphonate carbanion.
-
-
Reaction with Aldehyde (Method A - Strong Base):
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction with Aldehyde (Method B - Milder Conditions for Sensitive Substrates):
-
To a separate flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Add anhydrous acetonitrile, followed by this compound (1.1 equivalents).
-
Cool the mixture to 0 °C and add DBU (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α,β-unsaturated Weinreb amide.
-
Visualization of the Horner-Wadsworth-Emmons Reaction Mechanism
The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction mechanism involving this compound.
Caption: Horner-Wadsworth-Emmons reaction workflow.
This compound is a highly effective and versatile reagent in organic synthesis. Its utility in the Horner-Wadsworth-Emmons reaction allows for the reliable and stereoselective formation of alkenes, which are crucial intermediates in the synthesis of a wide range of biologically active molecules and complex natural products, including bryostatin analogs with antitumor properties.[3] The detailed properties and protocols provided in this guide are intended to support researchers and drug development professionals in the effective application of this important synthetic tool.
References
- 1. This compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C8H18NO5P | CID 2773719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a key reagent in modern organic chemistry. This compound, often referred to as a Weinreb amide-containing phosphonate, is a valuable tool for the construction of complex molecules, particularly in the development of novel pharmaceutical agents. Its utility lies in its role as a Horner-Wadsworth-Emmons reagent, enabling the stereoselective formation of α,β-unsaturated amides, which are precursors to a wide variety of ketones and other functional groups.
Reaction Scheme
The synthesis of this compound is achieved through the coupling of diethyl phosphonoacetic acid with N,O-dimethylhydroxylamine hydrochloride. This amidation reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). The general reaction is depicted below:
Caption: General reaction scheme for the synthesis.
Experimental Protocol
The following protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
Diethyl phosphonoacetic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of diethyl phosphonoacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of triethylamine (TEA) (2.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a colorless oil.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Step-by-step experimental workflow.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Yield | Typically 85-95% |
| Physical State | Colorless oil |
| Boiling Point | 90 °C at 17 mmHg[1] |
| Density | 1.163 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.455[1] |
| ¹H NMR (CDCl₃, 400 MHz) δ | 4.17 (q, J = 7.1 Hz, 4H), 3.71 (s, 3H), 3.23 (d, J = 21.7 Hz, 2H), 3.19 (s, 3H), 1.33 (t, J = 7.1 Hz, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 166.2 (d, J = 6.0 Hz), 62.6 (d, J = 6.4 Hz), 61.5, 34.5 (d, J = 136.8 Hz), 32.3, 16.4 (d, J = 6.0 Hz) |
| ³¹P NMR (CDCl₃, 162 MHz) δ | 23.4 |
| Molecular Formula | C₈H₁₈NO₅P[2] |
| Molecular Weight | 239.21 g/mol [2] |
Signaling Pathways and Logical Relationships
The synthesis of this compound via EDC/HOBt coupling follows a well-established pathway for amide bond formation. The logical relationship between the key components is illustrated below.
Caption: Logical pathway of the coupling reaction.
This technical guide provides a detailed and actionable resource for the synthesis of this compound. The provided experimental protocol, quantitative data, and workflow diagrams are intended to facilitate the successful and efficient preparation of this important synthetic building block in a research and development setting.
References
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate: A Technical Overview of Physical Properties
For Immediate Release
This technical guide provides a comprehensive overview of the core physical properties of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a versatile organophosphorus compound. This document is intended for researchers, scientists, and professionals in the fields of drug development, synthetic organic chemistry, and materials science. The compound, also known as a Weinreb amide phosphonate, is a valuable reagent, particularly in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated N-methoxy-N-methylamides.[1]
Core Physical and Chemical Properties
The physical characteristics of this compound are critical for its handling, application in synthetic protocols, and purification. These properties have been collated from various sources and are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 124931-12-0 | [1][2][3] |
| Molecular Formula | C₈H₁₈NO₅P | [1][2][3] |
| Molecular Weight | 239.21 g/mol | [1][2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Boiling Point | 90 °C at 17 mmHg 124 °C (at atmospheric pressure) | [1][2][5][6][7] |
| Density | 1.163 g/mL at 25 °C | [2][5][6][7] |
| Refractive Index (n²⁰/D) | 1.455 | [2][5][6][7] |
| Flash Point | >110 °C (>230 °F) | [1][7] |
| Purity | ≥ 96% (GC) to >97.0%(GC) | [2][4] |
Experimental Protocols for Property Determination
The following sections outline generalized, standard laboratory methodologies for determining the key physical properties of liquid compounds such as this compound.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] A common and efficient method for its determination on a small scale is using a Thiele tube.
-
Sample Preparation: A small amount of the liquid is placed into a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is then placed inverted into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil.[3]
-
Heating and Observation: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.[3] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.
-
Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[3]
Density Measurement (Pycnometer Method)
Density is the mass of a substance per unit of volume.[8] For liquids, a pycnometer (a flask with a specific, accurately known volume) provides a precise method for density determination.[9]
-
Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately on an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample. Care is taken to avoid air bubbles. The filled pycnometer is then weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8] Measurements should be conducted at a constant, recorded temperature as density is temperature-dependent.[9]
Refractive Index Measurement (Abbe Refractometer)
The refractive index measures how much the path of light is bent, or refracted, when entering a material.[6] It is a characteristic property that is dependent on temperature and the wavelength of light used.[6]
-
Instrument Calibration and Cleaning: The prisms of the Abbe refractometer are first cleaned with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue.[6][7]
-
Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism using a pipette. The prisms are then carefully closed to spread the liquid into a thin film.[7]
-
Measurement: Light is passed through the sample, and the user looks through the eyepiece. The adjustment controls are used to bring a distinct light/dark boundary into the center of the crosshairs.[7] The dispersion may also need to be adjusted to eliminate any color fringes.
-
Reading: The refractive index value is read directly from the instrument's scale. The temperature should be recorded simultaneously, as refractive index values are standardized at a specific temperature, typically 20°C.[6]
Application in Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a widely used method in organic synthesis for creating carbon-carbon double bonds, typically with a high degree of E-stereoselectivity.[1] The phosphonate is first deprotonated by a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate byproduct to form the alkene.[1]
Caption: General workflow of the Horner-Wadsworth-Emmons (HWE) reaction.
This technical guide serves as a foundational resource for understanding the key physical properties of this compound. The data and protocols provided are intended to support its safe and effective use in research and development applications.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. phillysim.org [phillysim.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
An In-Depth Technical Guide to the 1H NMR Spectrum of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate. This compound, a key reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, is crucial for the formation of α,β-unsaturated Weinreb amides, which are versatile intermediates in the synthesis of complex molecules. A thorough understanding of its spectral properties is essential for reaction monitoring, quality control, and structural confirmation.
Predicted 1H NMR Spectral Data
While a publicly available, fully assigned 1H NMR spectrum is not readily accessible, a reliable prediction of the spectral data can be made based on the analysis of its constituent functional groups and data from analogous structures. The expected 1H NMR spectrum of this compound in deuterated chloroform (CDCl3) is summarized in the table below.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~4.15 | Quintet (dq) | 4H | ~7.1, ~7.1 | -OCH2CH3 |
| ~3.70 | Singlet | 3H | - | -OCH3 |
| ~3.20 | Singlet | 3H | - | -NCH3 |
| ~3.05 | Doublet | 2H | ~22.0 | P-CH2-C=O |
| ~1.30 | Triplet | 6H | ~7.1 | -OCH2CH3 |
Structural Assignment and Proton Environments
The structure of this compound features five distinct proton environments, which give rise to the signals detailed in the table above. The following diagram illustrates the molecular structure and the assignment of each proton.
Interpretation of the Spectrum:
-
-OCH2CH3 (a, e): The ethoxy groups on the phosphonate moiety give rise to two signals. The methylene protons (-OCH2-) are diastereotopic and couple with both the neighboring methyl protons and the phosphorus atom, resulting in a complex multiplet, often appearing as a quintet or a doublet of quartets around 4.15 ppm. The terminal methyl protons (-CH3) appear as a triplet around 1.30 ppm due to coupling with the adjacent methylene protons.
-
-OCH3 (b): The methoxy group attached to the nitrogen atom is expected to be a sharp singlet at approximately 3.70 ppm.
-
-NCH3 (c): The methyl group on the nitrogen atom will also appear as a singlet, typically around 3.20 ppm.
-
P-CH2-C=O (d): The methylene protons adjacent to the phosphorus atom are significantly influenced by the phosphorus nucleus, resulting in a doublet with a large coupling constant (2J(P,H) ≈ 22.0 Hz) at around 3.05 ppm.
Experimental Protocol for 1H NMR Spectroscopy
This section provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette into the NMR tube.
3.2. Instrument Parameters (for a 400 MHz Spectrometer)
-
Spectrometer: 400 MHz NMR Spectrometer
-
Probe: 5 mm Broadband Observe (BBO) or similar
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Program: zg30 (or equivalent standard 1D proton experiment)
-
Number of Scans (NS): 8 to 16 (can be adjusted based on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm)
-
Receiver Gain (RG): Autogain
-
Line Broadening (LB): 0.3 Hz
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift (δ) of each peak.
-
Coupling Constant Measurement: Measure the coupling constants (J) for the multiplets.
Logical Workflow for Spectral Analysis
The process of analyzing the 1H NMR spectrum follows a logical progression from data acquisition to structural confirmation.
This comprehensive guide provides the necessary information for researchers and professionals to understand, acquire, and interpret the 1H NMR spectrum of this compound, a critical reagent in modern organic synthesis.
An In-Depth Technical Guide to Weinreb Amide Phosphonate Reagents for Researchers, Scientists, and Drug Development Professionals
Core Concepts and Applications
Weinreb amide phosphonate reagents are a class of bifunctional molecules that combine the advantageous properties of a Weinreb amide with the reactivity of a phosphonate ester. These reagents have emerged as powerful tools in modern organic synthesis, primarily for the stereoselective construction of carbon-carbon bonds. Their unique structure allows for the synthesis of versatile intermediates, particularly α,β-unsaturated Weinreb amides, which are valuable precursors in the synthesis of complex molecules, including natural products and pharmacologically active compounds.
The primary application of Weinreb amide phosphonate reagents is in the Horner-Wadsworth-Emmons (HWE) reaction. In this context, the reagent, typically a phosphonoacetamide derivative, serves as a stabilized carbanion precursor. Upon deprotonation, it reacts with aldehydes or ketones to furnish α,β-unsaturated Weinreb amides with high (E)-selectivity. The resulting α,β-unsaturated Weinreb amides can be readily converted into a variety of other functional groups, such as α,β-unsaturated ketones, aldehydes, and carboxylic acids, making them highly valuable synthetic intermediates.
Beyond the HWE reaction, chiral N-phosphonyl β-amino Weinreb amides have been synthesized and utilized in asymmetric synthesis, demonstrating the potential for these reagents in constructing stereochemically defined molecules. The products of these reactions are of significant interest in drug discovery, as the α,β-unsaturated amide motif is present in a number of biologically active compounds, including antifungal agents.
Synthesis of Weinreb Amide Phosphonate Reagents
The most commonly employed Weinreb amide phosphonate reagent is diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate. Its synthesis is typically achieved through the reaction of an activated phosphonate intermediate with N,O-dimethylhydroxylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-N-methoxy-N-methylacetamide
-
Triethyl phosphite
-
Toluene (anhydrous)
Procedure:
-
A solution of 2-chloro-N-methoxy-N-methylacetamide (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Triethyl phosphite (1.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.
Physical and Spectroscopic Data for this compound:
| Property | Value |
| CAS Number | 124931-12-0 |
| Molecular Formula | C₈H₁₈NO₅P |
| Molecular Weight | 239.21 g/mol |
| Boiling Point | 90 °C at 17 mmHg |
| Density | 1.163 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.455 |
The Horner-Wadsworth-Emmons (HWE) Reaction with Weinreb Amide Phosphonate Reagents
The HWE reaction is the cornerstone application of Weinreb amide phosphonate reagents. It provides a reliable method for the synthesis of α,β-unsaturated Weinreb amides, which are precursors to a wide array of functional groups.
General Experimental Protocol for the (E)-Selective HWE Reaction
Materials:
-
This compound
-
Aldehyde
-
Base (e.g., i-PrMgCl, NaH, LHMDS)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
To a solution of this compound (1.5-2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, the base (1.4-1.8 eq) is added dropwise.
-
The resulting mixture is stirred at -78 °C for 30 minutes to generate the phosphonate anion.
-
A solution of the aldehyde (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C to room temperature for a period of 1-12 hours, monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the corresponding (E)-α,β-unsaturated Weinreb amide.
Quantitative Data: Influence of Reaction Conditions on Yield and Selectivity
The choice of base and reaction conditions significantly impacts the yield and stereoselectivity of the HWE reaction. The following table summarizes representative data from the literature:
| Entry | Aldehyde | Base | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | 3-Phenylpropanal | LHMDS | -78 | 1 | 85 | 10:90 |
| 2 | 3-Phenylpropanal | LHMDS | 25 | 1 | 91 | 95:5 |
| 3 | 3-Phenylpropanal | NaHMDS | 25 | 1 | 93 | 98:2 |
| 4 | 3-Phenylpropanal | i-PrMgCl | 25 | 1.5 | 95 | >99:1 |
| 5 | Cyclohexanecarboxaldehyde | i-PrMgCl | 25 | 2 | 92 | >99:1 |
| 6 | Benzaldehyde | i-PrMgCl | 25 | 1 | 88 | >99:1 |
Data compiled from Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry.
Applications in Drug Development and Bioactive Molecule Synthesis
The α,β-unsaturated amides produced from Weinreb amide phosphonate reagents are valuable intermediates in the synthesis of biologically active molecules. The α,β-unsaturated carbonyl motif is a common feature in many natural products and pharmaceuticals and can act as a Michael acceptor, enabling further functionalization.
Recent studies have highlighted the potential of α,β-unsaturated amide derivatives as potent antifungal agents, demonstrating efficacy against resistant strains. The modularity of the HWE synthesis allows for the rapid generation of diverse libraries of these compounds for structure-activity relationship (SAR) studies.
Furthermore, the Weinreb amide functionality itself is a stable and versatile handle for the introduction of various substituents, making these reagents and their products highly attractive for medicinal chemistry campaigns. The ability to readily convert the Weinreb amide into ketones or aldehydes allows for the construction of complex molecular architectures.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key reaction mechanism and experimental workflow.
Conclusion
Weinreb amide phosphonate reagents represent a significant advancement in synthetic organic chemistry, providing a robust and highly selective method for the preparation of α,β-unsaturated Weinreb amides. The operational simplicity of the Horner-Wadsworth-Emmons reaction using these reagents, coupled with the versatility of the resulting products, makes them invaluable tools for researchers in academia and industry. For professionals in drug development, these reagents offer a streamlined pathway to novel chemical entities with potential therapeutic applications, particularly in the development of new antifungal agents and other complex bioactive molecules. The continued exploration of new Weinreb amide phosphonate structures and their reactivity will undoubtedly lead to further innovations in the synthesis of molecules with significant biological and medicinal importance.
An In-Depth Technical Guide to 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and primary applications of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide. This organophosphorus compound, a key reagent in modern organic synthesis, is particularly valued for its role in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated Weinreb amides, which are versatile intermediates in the synthesis of complex molecules, including pharmaceutically active compounds. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and illustrates its primary chemical transformation and synthetic route through detailed diagrams.
Chemical Structure and Properties
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide, also known by its synonym Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, is an organophosphorus compound with the molecular formula C8H18NO5P.[1] Its structure features a phosphonate group attached to an N-methoxy-N-methylacetamide moiety. This unique combination of functional groups imparts its utility as a stabilized phosphonate carbanion precursor.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of the compound is presented in Table 1. While comprehensive, publicly available experimental spectra are limited, references to ¹H NMR, ¹³C NMR, IR, and GC-MS spectra can be found in the PubChem database, indicating their existence.[1]
Table 1: Physicochemical and Computed Properties of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide
| Property | Value | Source |
| IUPAC Name | 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide | PubChem[1] |
| CAS Number | 124931-12-0 | PubChem[1] |
| Molecular Formula | C8H18NO5P | PubChem[1] |
| Molecular Weight | 239.21 g/mol | PubChem[1] |
| Appearance | Colorless liquid | Chem-Impex[2] |
| Boiling Point | 90 °C @ 17 mmHg | Chem-Impex[2] |
| Density | 1.163 g/mL at 25 °C | Chem-Impex[2] |
| Refractive Index | n20/D 1.455 | Chem-Impex[2] |
| XLogP3-AA | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
Synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide
The most established method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide, the likely precursors are triethyl phosphite and 2-chloro-N-methoxy-N-methylacetamide.
Caption: Proposed synthetic pathway for 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide.
Detailed Experimental Protocol (Proposed)
This protocol is based on the general principles of the Michaelis-Arbuzov reaction and has not been directly extracted from a peer-reviewed publication for this specific compound.
Materials:
-
2-chloro-N-methoxy-N-methylacetamide
-
Triethyl phosphite
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).
-
Charging the Reactants: 2-chloro-N-methoxy-N-methylacetamide (1.0 equivalent) is dissolved in a minimal amount of anhydrous toluene and charged into the reaction flask. Triethyl phosphite (1.1 to 1.2 equivalents) is placed in the dropping funnel.
-
Reaction Conditions: The reaction flask is heated to a gentle reflux (approximately 110-120 °C). The triethyl phosphite is added dropwise to the refluxing solution over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution. The reaction is typically heated for an additional 2-4 hours after the addition is complete to ensure full conversion.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide as a colorless liquid.
-
Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction
The primary utility of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a reliable and stereoselective method for the formation of alkenes. Specifically, this reagent is used to synthesize α,β-unsaturated N-methoxy-N-methylamides, commonly known as Weinreb amides. These products are valuable intermediates as they can be readily converted to α,β-unsaturated ketones or aldehydes.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction using the title compound.
The HWE reaction using this phosphonate reagent is instrumental in the synthesis of various complex natural products and pharmaceutically active molecules, including antitumor agents like bryostatin analogs.
Role in Drug Development
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is not typically a pharmacologically active compound itself and is not known to be directly involved in any specific signaling pathways. Its significance in drug development is as a critical building block in the synthesis of more complex molecules that may possess biological activity. The Weinreb amides formed from its use in the HWE reaction are stable intermediates that allow for the controlled and high-yield synthesis of ketones, which are common functionalities in many drug candidates. The ability to construct these carbon-carbon bonds with high stereoselectivity is crucial in the development of chiral drugs, where specific stereoisomers are often responsible for the desired therapeutic effect.
Safety and Handling
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is a valuable synthetic reagent for organic chemists, particularly those involved in the synthesis of complex molecules for pharmaceutical and other applications. Its primary utility lies in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of α,β-unsaturated Weinreb amides. While detailed experimental data in the public domain is somewhat limited, its physicochemical properties are well-documented, and a reliable synthetic route via the Michaelis-Arbuzov reaction can be proposed. Its role as a synthetic intermediate underscores its importance in the toolbox of modern organic synthesis and, by extension, in the early stages of drug discovery and development.
References
The Weinreb Amide: A Cornerstone of Modern Ketone and Aldehyde Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Weinreb amide, an N-methoxy-N-methylamide, stands as a uniquely versatile and reliable functional group in the arsenal of synthetic organic chemists. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety has become a go-to intermediate for the mild and high-yield synthesis of ketones and aldehydes.[1] Its defining feature is the ability to react with potent organometallic reagents in a controlled, single-addition fashion, elegantly circumventing the pervasive issue of over-addition that plagues reactions with other acylating agents like esters and acid chlorides.[1][2] This guide provides a comprehensive overview of the key features of Weinreb amides in synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in their synthetic endeavors.
Core Principles: Stability and Controlled Reactivity
The remarkable utility of the Weinreb amide stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack.[1] When an organometallic reagent, such as a Grignard or organolithium reagent, adds to the carbonyl carbon of a Weinreb amide, the resulting tetrahedral intermediate is stabilized by chelation of the metal cation between the newly formed oxyanion and the adjacent methoxy group.[1] This five-membered chelate is remarkably stable at low temperatures, preventing the premature collapse of the intermediate and subsequent second addition of the nucleophile.[1] Upon aqueous workup, the chelate is hydrolyzed to afford the desired ketone in high yield.[2] Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) leads to the corresponding aldehyde, as the stable intermediate prevents over-reduction to the alcohol.[1]
Data Presentation: A Comparative Overview of Weinreb Amide Synthesis and Utility
The following tables summarize quantitative data for the preparation of Weinreb amides and their subsequent conversion into ketones and aldehydes, showcasing the broad applicability and high efficiency of these reactions.
Table 1: Synthesis of Weinreb Amides from Carboxylic Acids
| Carboxylic Acid Substrate | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| N-Boc-L-Alanine | N-Acylbenzotriazole | Triethylamine | THF | 12 | 97 | [3] |
| 4-Nitrobenzoic Acid | N-Acylbenzotriazole | Triethylamine | THF | 6 | 95 | [3] |
| Cinnamic Acid | N-Acylbenzotriazole | Triethylamine | THF | 6 | 91 | [3] |
| Phenylacetic Acid | N-Acylbenzotriazole | Triethylamine | THF | 6 | 85 | [3] |
| Benzoic Acid | POCl3 | DIPEA | Dichloromethane | - | 87 | [4] |
Table 2: Synthesis of Ketones from Weinreb Amides with Grignard Reagents
| Weinreb Amide Substrate | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 95 | [5] |
| N-methoxy-N-methyl-4-cyanobenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 92 | [5] |
| N-methoxy-N-methyl-thiophene-2-carboxamide | 4-Methoxyphenylmagnesium bromide | Toluene | 25 | 91 | [5] |
| N-methoxy-N-methyl-3-bromobenzamide | 4-Fluorophenylmagnesium chloride | Toluene | 25 | 96 | [5] |
| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | THF | 0 | 85 | [6] |
Table 3: Reduction of Weinreb Amides to Aldehydes
| Weinreb Amide Substrate | Hydride Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-methoxy-N-methyl-4-bromobenzamide | DIBAL-H | Toluene | 0 | - | [7] |
| N-methoxy-N-methyl-3,5-dibromobenzamide | DIBAL-H | Toluene | 0 | - | [7] |
| N-methoxy-N-methyl-4-methoxybenzamide | DIBAL-H | Toluene | 0 | - | [7] |
| Various Aromatic and Aliphatic Amides | LDBBA | - | - | Quantitative | [8] |
| N-protected α-amino Weinreb amides | LiAlH4 | - | - | High | [9] |
Experimental Protocols
The following are detailed methodologies for key transformations involving Weinreb amides.
Protocol 1: General Procedure for the Synthesis of Weinreb Amides from Carboxylic Acids using N-Acylbenzotriazoles [3]
-
Preparation of N-Acylbenzotriazole: To a solution of the carboxylic acid (1.0 equiv) in dry THF, add 1-(Mesitylene-2-sulfonyl)-1H-benzotriazole (BtMs) (1.05 equiv). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Amide Formation: To the solution of the N-acylbenzotriazole in THF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by the dropwise addition of triethylamine (1.1 equiv).
-
Reaction and Workup: Reflux the reaction mixture for 6-12 hours. After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Weinreb amide.
Protocol 2: General Procedure for the Synthesis of Ketones from Weinreb Amides and Grignard Reagents [5]
-
Reaction Setup: To a solution of the Weinreb amide (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution of the Weinreb amide.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Reduction of Weinreb Amides to Aldehydes using DIBAL-H [7]
-
Reaction Setup: Dissolve the Weinreb amide (1.0 equiv) in a dry solvent such as toluene or THF under an inert atmosphere and cool the solution to -78 °C.
-
Addition of DIBAL-H: Add a solution of DIBAL-H (typically 1.0 M in hexanes, 1.2-1.5 equiv) dropwise to the stirred solution of the Weinreb amide, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for the appropriate time (typically 1-3 hours), monitoring the progress by TLC.
-
Quenching and Workup: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Purification: Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude aldehyde, which can be further purified by chromatography if necessary.
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathways and a general workflow for the synthesis and application of Weinreb amides.
Caption: Mechanism of Weinreb Ketone Synthesis.
Caption: Mechanism of Weinreb Aldehyde Synthesis.
Caption: General Experimental Workflow.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with Weinreb Amide Phosphonate Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons (HWE) reaction utilizing a Weinreb amide phosphonate. This protocol is particularly noted for its high (E)-selectivity in the synthesis of α,β-unsaturated Weinreb amides, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] A recent study by Murata, Tsutsui, and Shiina has demonstrated a robust and scalable method using isopropylmagnesium chloride (iPrMgCl) as a base, which will be the primary focus of these notes.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[3] These advantages include the use of more nucleophilic and less basic phosphonate carbanions and the simple removal of the water-soluble phosphate byproduct.[3] The use of a Weinreb amide moiety on the phosphonate reagent provides a direct route to α,β-unsaturated Weinreb amides. These products are versatile intermediates that can be converted to α,β-unsaturated ketones or aldehydes, making this methodology highly valuable in drug development and natural product synthesis.[1]
Recent advancements have shown that the use of iPrMgCl as a deprotonating agent leads to high (E)-selectivity across a broad range of aldehyde substrates. This protocol also features the isolation of a stable magnesium phosphonoenolate, which can be used in subsequent reactions with high efficiency.
Reaction Mechanism and Workflow
The HWE reaction with a Weinreb amide phosphonate proceeds through a well-established mechanism involving the deprotonation of the phosphonate, nucleophilic addition to an aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to form the alkene. The high (E)-selectivity observed with the iPrMgCl protocol is attributed to the formation of a stable magnesium phosphonoenolate intermediate.
References
- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Method for Efficient Synthesis of Anti-Cancer Drugs | Tokyo University of Science [tus.ac.jp]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Weinreb Amides from Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
α,β-Unsaturated Weinreb amides are versatile intermediates in organic synthesis, serving as valuable precursors for the construction of complex molecules, including natural products and pharmaceuticals.[1][2] Their utility stems from the ability of the Weinreb amide moiety to be converted into ketones or aldehydes without the common problem of over-addition often seen with other acyl compounds.[3][4][5][6] This document provides detailed protocols for the synthesis of α,β-unsaturated Weinreb amides from aldehydes, primarily focusing on the Horner-Wadsworth-Emmons (HWE) and Wittig reactions.
The Horner-Wadsworth-Emmons reaction offers a reliable method for the stereoselective synthesis of alkenes and has been adapted for the preparation of α,β-unsaturated Weinreb amides.[1][2][7] This approach generally provides excellent control over the geometry of the newly formed double bond, favoring the formation of the (E)-isomer.[1][2][7] Alternatively, the Wittig reaction, utilizing a specialized phosphorane reagent, provides another efficient route to these valuable building blocks.[8][9][10]
I. Horner-Wadsworth-Emmons (HWE) Approach
The HWE reaction is a widely used olefination method that employs a phosphonate carbanion to react with an aldehyde or ketone, yielding an alkene.[1][2] For the synthesis of α,β-unsaturated Weinreb amides, a key reagent is a phosphonate bearing an N-methoxy-N-methylamide group.
Reaction Pathway
The general pathway for the HWE synthesis of α,β-unsaturated Weinreb amides is depicted below. It involves the deprotonation of the α-carbon of the Weinreb amide-type phosphonate reagent by a suitable base to form a phosphonoenolate intermediate. This intermediate then reacts with an aldehyde through a cyclic transition state to yield the desired α,β-unsaturated Weinreb amide and a water-soluble phosphate byproduct.
Caption: General Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocol: (E)-Selective Synthesis
This protocol is adapted from a reported (E)-selective Weinreb amide-type Horner–Wadsworth–Emmons reaction.[1][2][7]
Materials:
-
Diethyl (N-methoxy-N-methylcarbamoyl)methylphosphonate
-
Aldehyde (substrate)
-
Isopropylmagnesium chloride (iPrMgCl) in THF (e.g., 1.0 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of diethyl (N-methoxy-N-methylcarbamoyl)methylphosphonate (1.2 equivalents) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add iPrMgCl (1.1 equivalents) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to generate the phosphonoenolate.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated Weinreb amide.
Quantitative Data: Substrate Scope and Yields
The following table summarizes the yields for the synthesis of various α,β-unsaturated Weinreb amides from different aldehydes using the HWE approach. The data demonstrates the robustness of the methodology for saturated aliphatic, unsaturated aliphatic, and aromatic aldehydes.[7]
| Entry | Aldehyde | Product | Yield (%) | (E:Z) Ratio |
| 1 | Benzaldehyde | (E)-N-Methoxy-N-methylcinnamamide | 95 | >99:1 |
| 2 | 4-Methoxybenzaldehyde | (E)-N-Methoxy-N-methyl-3-(4-methoxyphenyl)acrylamide | 92 | >99:1 |
| 3 | 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-N-methoxy-N-methylacrylamide | 96 | >99:1 |
| 4 | Cinnamaldehyde | (E,E)-N-Methoxy-N-methyl-5-phenylpenta-2,4-dienamide | 85 | >99:1 |
| 5 | Cyclohexanecarboxaldehyde | (E)-3-Cyclohexyl-N-methoxy-N-methylacrylamide | 88 | >99:1 |
| 6 | Heptanal | (E)-N-Methoxy-N-methylnon-2-enamide | 90 | >99:1 |
II. Wittig Reaction Approach
The Wittig reaction provides an alternative route to α,β-unsaturated Weinreb amides through the reaction of an aldehyde with a specific phosphorus ylide.[8][9] The key reagent for this transformation is N-methoxy-N-methyl(triphenylphosphoranylidene)acetamide.[8][9][10]
Reaction Pathway
The Wittig reaction proceeds through the nucleophilic attack of the ylide on the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.
Caption: General Wittig reaction pathway.
Experimental Protocol
This protocol describes a general procedure for the Wittig olefination to synthesize α,β-unsaturated Weinreb amides.
Materials:
-
N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide
-
Aldehyde (substrate)
-
Anhydrous dichloromethane (DCM) or toluene
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-methoxy-N-methyl(triphenylphosphoranylidene)acetamide (1.1 equivalents) in anhydrous DCM or toluene (0.2 M) under an inert atmosphere.
-
Add the aldehyde (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Pre-adsorb the crude mixture onto a small amount of silica gel.
-
Purify the product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the α,β-unsaturated Weinreb amide from the triphenylphosphine oxide byproduct.
Quantitative Data: Representative Yields
The Wittig approach is effective for a variety of aldehydes. Below are representative yields for this transformation.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | (E)-N-Methoxy-N-methyl-3-(4-nitrophenyl)acrylamide | 88 |
| 2 | 2-Naphthaldehyde | (E)-N-Methoxy-N-methyl-3-(naphthalen-2-yl)acrylamide | 85 |
| 3 | Furfural | (E)-3-(Furan-2-yl)-N-methoxy-N-methylacrylamide | 91 |
| 4 | Isovaleraldehyde | (E)-N-Methoxy-N-methyl-5-methylhex-2-enamide | 78 |
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of α,β-unsaturated Weinreb amides from aldehydes.
Caption: General experimental workflow.
Conclusion
Both the Horner-Wadsworth-Emmons and Wittig reactions are highly effective methods for the synthesis of α,β-unsaturated Weinreb amides from aldehydes. The HWE approach, particularly with the use of iPrMgCl as a base, offers excellent (E)-selectivity and is applicable to a broad range of aldehydes.[1][2][7] The Wittig reaction, utilizing a stable phosphonium ylide, provides a complementary and straightforward route to these valuable synthetic intermediates.[8][9] The choice of method may depend on the specific substrate, desired stereoselectivity, and availability of reagents. These protocols and data provide a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 6. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. (E)-Selective Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications [organic-chemistry.org]
- 8. N-METHOXY-N-METHYL(TRIPHENYL-PHOSPHORANYLIDENE)ACETAMIDE [myskinrecipes.com]
- 9. lookchem.com [lookchem.com]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and protocols for the use of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate. This reagent is a versatile tool in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated Weinreb amides, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.
Overview of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[1] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification.[1] When using this compound, the reaction yields an α,β-unsaturated Weinreb amide. These amides are particularly useful as they can be converted to ketones by reaction with organometallic reagents or reduced to aldehydes, preventing over-reduction to alcohols.[2][3]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Deprotonation: A base is used to deprotonate the phosphonate at the α-carbon, forming a phosphonate carbanion (enolate).
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.
-
Intermediate Formation: This addition forms a tetrahedral intermediate which then rearranges to form an oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses to form the alkene and a dialkylphosphate salt.
The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the reaction conditions, including the nature of the base, cation, and solvent, as well as the steric hindrance of the reactants.[2][4]
Synthesis of α,β-Unsaturated Weinreb Amides
The reaction of this compound with aldehydes is a reliable method for the synthesis of α,β-unsaturated Weinreb amides. The (E)-isomer is predominantly formed under various conditions.[2][3][5]
General Experimental Workflow
The general workflow for the Horner-Wadsworth-Emmons reaction using this compound is depicted below.
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Effect of Reaction Conditions on Yield and (E)-Selectivity
The choice of base and cation significantly influences the yield and stereoselectivity of the HWE reaction. Below is a summary of results from the reaction of this compound with 3-phenylpropanal under various conditions.[4]
| Entry | Base | Cation | Solvent | Temperature (°C) | Yield (%) | (E/Z) Ratio |
| 1 | n-BuLi | Li⁺ | THF | -78 to rt | 95 | 91:9 |
| 2 | LHMDS | Li⁺ | THF | -78 to rt | 98 | 93:7 |
| 3 | NaHMDS | Na⁺ | THF | -78 to rt | 99 | >99:1 |
| 4 | KHMDS | K⁺ | THF | -78 to rt | 99 | 96:4 |
| 5 | i-PrMgCl | Mg²⁺ | THF | 0 to rt | 98 | >99:1 |
| 6 | i-PrMgBr | Mg²⁺ | THF | 0 to rt | 96 | >99:1 |
Data sourced from a study by Murata et al.[2][4]
As the data indicates, using NaHMDS or a Grignard reagent like i-PrMgCl leads to excellent (E)-selectivity.[4] The magnesium phosphonoenolate generated from iPrMgCl has been found to be isolable and stable for over six months, offering a convenient alternative to in situ generation.[5]
Protocol 1: (E)-Selective HWE Reaction using i-PrMgCl
This protocol is optimized for high (E)-selectivity.[2][3][5]
Materials:
-
This compound
-
Aldehyde
-
Isopropylmagnesium chloride (i-PrMgCl) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous THF (0.2 M) under an inert atmosphere at 0 °C, add i-PrMgCl (1.1 equivalents) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to generate the magnesium enolate.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated Weinreb amide.
Synthesis of β-Ketophosphonates
This compound can also be a precursor for the synthesis of β-ketophosphonates, which are important intermediates in various organic transformations.[6][7] The general strategy involves the reaction of the phosphonate carbanion with an ester.
General Reaction Scheme for β-Ketophosphonate Synthesis
Caption: Synthesis of β-ketophosphonates from esters.
Protocol 2: General Procedure for the Preparation of β-Ketophosphonates
This protocol is a general method for the condensation of esters and phosphonates.[7]
Materials:
-
Dimethyl methylphosphonate or Diethyl ethylphosphonate
-
Ester
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the phosphonate (2.0 equivalents) in anhydrous THF (0.5 M) under an inert atmosphere at -78 °C, add n-BuLi (2.0 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the ester (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction at 0 °C by the addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the β-ketophosphonate.
Applications in Complex Molecule Synthesis
This compound and the resulting α,β-unsaturated Weinreb amides are valuable building blocks in the synthesis of various complex molecules, including:
-
Antitumor agents: Used in the preparation of bryostatin analogs.[8][9]
-
Natural products: Employed in the asymmetric synthesis of pinnatoxins A and G and (+)-polyrhacitide A.[9]
-
Prostaglandin analogues: The related β-ketophosphonates are key intermediates for obtaining new prostaglandin analogues.[6]
The robustness and scalability of the HWE reaction with this reagent make it a powerful tool for drug development professionals.[5]
Safety Information
-
Hazard Codes: Xi (Irritant)
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (E)-Selective Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications [organic-chemistry.org]
- 6. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]
- 8. This compound [benchchem.com]
- 9. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Stereoselective Synthesis of Cyclohexanones Using Phosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of substituted cyclohexanones is a cornerstone of modern organic chemistry, providing access to critical structural motifs found in a vast array of natural products and pharmaceuticals. Among the various synthetic strategies, the use of phosphonate-based reagents, particularly through the intramolecular Horner-Wadsworth-Emmons (HWE) reaction, has emerged as a powerful tool for the construction of these six-membered rings with high stereocontrol. This application note provides an overview of this methodology, including key reaction pathways, quantitative data from representative studies, and detailed experimental protocols.
The intramolecular HWE reaction offers a convergent and often highly diastereoselective approach to cyclic enones from acyclic keto-phosphonate precursors. The stereochemical outcome of the cyclization can be influenced by the existing stereocenters in the acyclic precursor, the choice of base, and the reaction conditions, allowing for the synthesis of enantiomerically enriched cyclohexanone derivatives.
Reaction Pathway and Stereochemical Considerations
The general strategy for the stereoselective synthesis of cyclohexanones via an intramolecular HWE reaction involves two key stages: the synthesis of a chiral δ-keto phosphonate precursor and its subsequent base-mediated cyclization.
Synthesis of Chiral δ-Keto Phosphonate Precursors
The stereocenter(s) in the final cyclohexanone product are often introduced during the synthesis of the linear δ-keto phosphonate. Several methods can be employed to achieve this, including:
-
Asymmetric Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated ketone bearing a phosphonate group, or the addition of a phosphonate-containing nucleophile to a chiral α,β-unsaturated acceptor, can establish key stereocenters. Organocatalysis is a particularly effective strategy for this transformation.
-
Asymmetric Aldol Reactions: The reaction of an enolate with an aldehyde bearing a phosphonate moiety can be used to construct the carbon backbone with high stereocontrol.
-
Enzymatic Resolutions: Kinetic resolution of racemic alcohols or other functional groups within the precursor chain can provide access to enantiomerically enriched starting materials.
Intramolecular Horner-Wadsworth-Emmons Cyclization
Once the chiral δ-keto phosphonate is in hand, treatment with a suitable base induces deprotonation of the carbon α to the phosphonate group. The resulting carbanion then attacks the pendant ketone intramolecularly to form a six-membered ring, which subsequently eliminates a phosphate ester to yield the cyclohexenone product.
The stereoselectivity of the cyclization is often dictated by the pre-existing stereocenters in the acyclic precursor, which control the facial selectivity of the intramolecular attack. The choice of base and reaction conditions can also play a crucial role in determining the diastereoselectivity of the newly formed double bond and influencing the potential for epimerization of adjacent stereocenters.
Illustrative Reaction Scheme
Caption: General workflow for stereoselective cyclohexanone synthesis.
Quantitative Data Summary
While direct examples of stereoselective intramolecular HWE reactions for the synthesis of cyclohexanones are not abundant in the literature, the principles can be extrapolated from studies on similar systems, such as cyclopentenones. The following table summarizes representative data for intramolecular HWE cyclizations and related stereoselective reactions for the synthesis of cyclic ketones.
| Entry | Precursor Type | Base/Conditions | Product | Yield (%) | Stereoselectivity (ee/dr) | Reference |
| 1 | Acyclic Diketo Phosphonate | K₂CO₃, 18-crown-6, THF, 40 °C | Cyclopentenone | 77-91 | N/A (racemic) | [Adapted from J. Org. Chem.] |
| 2 | Acyclic Diketo Phosphonate | Ba(OH)₂, THF, rt | Cyclopentenone | 30-50 | No racemization | [Adapted from J. Org. Chem.] |
| 3 | 4-Substituted Cyclohexanone + Chiral Ligand | Li-phosphonate | Exocyclic Alkene | High | High ee | [Angew. Chem. Int. Ed. Engl.] |
| 4 | Curcumin + Arylidenemalonate | aq. KOH, TBAB | Substituted Cyclohexanone | Moderate to Excellent | Complete dr | [Beilstein J. Org. Chem.] |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of precursors and intramolecular HWE reactions. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Synthesis of a δ-Keto Phosphonate Precursor via Michael Addition
This protocol describes a general procedure for the organocatalyzed Michael addition of a ketone to an α,β-unsaturated phosphonate to generate a δ-keto phosphonate.
Materials:
-
α,β-Unsaturated phosphonate (1.0 equiv)
-
Ketone (1.5-2.0 equiv)
-
Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10-20 mol%)
-
Solvent (e.g., Toluene, CH₂Cl₂, THF)
-
Brønsted acid co-catalyst (e.g., Benzoic acid, 10-20 mol%)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated phosphonate (1.0 equiv), the chiral organocatalyst (0.1-0.2 equiv), and the Brønsted acid co-catalyst (0.1-0.2 equiv).
-
Dissolve the mixture in the chosen anhydrous solvent (e.g., Toluene).
-
Add the ketone (1.5-2.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at the desired temperature (room temperature to 40 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired δ-keto phosphonate.
-
Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Intramolecular Horner-Wadsworth-Emmons Cyclization to a Cyclohexenone
This protocol is adapted from procedures for intramolecular HWE reactions and should be optimized for the specific δ-keto phosphonate substrate.
Materials:
-
δ-Keto phosphonate (1.0 equiv)
-
Base (e.g., NaH, K₂CO₃, DBU)
-
Additive (e.g., 18-crown-6 for K₂CO₃)
-
Anhydrous solvent (e.g., THF, DME)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the δ-keto phosphonate (1.0 equiv) and dissolve it in the chosen anhydrous solvent (e.g., THF).
-
For NaH as base: Cool the solution to 0 °C. Carefully add NaH (1.1-1.5 equiv, 60% dispersion in mineral oil) in portions. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
For K₂CO₃ as base: Add K₂CO₃ (2.0-3.0 equiv) and 18-crown-6 (1.0-1.5 equiv) to the solution of the δ-keto phosphonate. Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor by TLC.
-
Upon completion of the reaction, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohexenone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Mechanism of the Intramolecular HWE Reaction
Caption: Key steps in the intramolecular HWE cyclization.
Experimental Workflow for Cyclohexanone Synthesis
Caption: Step-by-step experimental workflow.
Conclusion
The stereoselective synthesis of cyclohexanones using phosphonate-based reagents, particularly via the intramolecular Horner-Wadsworth-Emmons reaction, represents a versatile and powerful strategy in organic synthesis. By carefully designing and synthesizing chiral acyclic δ-keto phosphonate precursors, it is possible to construct highly functionalized and enantiomerically enriched six-membered rings. The provided protocols offer a foundation for researchers to explore and adapt this methodology for their specific synthetic targets in drug discovery and natural product synthesis. Further research into novel chiral catalysts and reaction conditions will undoubtedly continue to expand the scope and utility of this important transformation.
Application of Natural Product Synthesis in the Development of Bryostatin Analogs: A Guide for Researchers
Introduction
Bryostatin 1, a complex macrolide derived from the marine bryozoan Bugula neritina, has attracted significant attention from the scientific community due to its potent and diverse biological activities.[1][2][3] This natural product is a powerful modulator of Protein Kinase C (PKC) isozymes, making it a promising candidate for the treatment of cancer, neurodegenerative diseases like Alzheimer's, and for the eradication of latent HIV reservoirs.[1][4][5][6][7] However, the clinical advancement of bryostatin 1 has been hampered by its extremely low natural abundance, the complexity of its total synthesis, and in some cases, non-optimal therapeutic properties.[1][6][8]
To overcome these challenges, researchers have turned to the synthesis of simplified, yet potent, bryostatin analogs.[1][8] This approach, often termed "function-oriented synthesis," aims to retain the key pharmacophoric features responsible for biological activity while creating molecules that are more synthetically accessible.[1][8] These efforts have led to the development of a library of "bryologs" with comparable or even superior potencies and selectivities for specific PKC isoforms.[1]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of bryostatin analogs. It summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant pathways and workflows.
Data Presentation: Comparative Biological Activity of Bryostatin Analogs
The biological efficacy of bryostatin analogs is primarily assessed through their binding affinity to various PKC isoforms and their ability to inhibit the growth of cancer cell lines. The following tables summarize key quantitative data for bryostatin 1 and several synthetic analogs.
Table 1: Protein Kinase C (PKC) Binding Affinity of Bryostatin 1 and Analogs
| Compound | PKCα Kᵢ (nM) | PKCβI Kᵢ (nM) | PKCδ Kᵢ (nM) | PKCε Kᵢ (nM) | Reference(s) |
| Bryostatin 1 | 1.35 | 1.0 | 0.26 | 0.24 | [2][7] |
| Analog 7c | - | - | 3.4 | - | [9] |
| Analog 8 | - | - | 8.3 | - | [9] |
| Analog SUW133 | 1.1 | 1.0 | 0.3 | 0.3 | [2] |
| Analog ("Picolog") | - | - | Potent | - | [6] |
Note: A lower Kᵢ value indicates a higher binding affinity. "-" indicates data not available.
Table 2: In Vitro Cell Growth Inhibitory Activity of a Bryostatin Analog
| Human Cancer Cell Line | GI₅₀ (μg/ml) for Analog 7c |
| BXPC-3 (Pancreas) | 6.0 x 10⁻³ |
| NCI-H460 (Lung - non-small cell) | 1.2 x 10⁻¹ |
| FADU (Pharynx) | 1.8 x 10⁻³ |
| DU-145 (Prostate) | 1.7 x 10⁻¹ |
Data from reference[10]. GI₅₀ is the concentration of the drug that inhibits cell growth by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of bryostatin analogs.
Protocol 1: General Convergent Synthesis of a Bryostatin Analog
The total synthesis of bryostatin analogs is often achieved through a convergent strategy, where key molecular fragments are synthesized independently before being coupled together in the final stages.[2][11] This modular approach allows for greater flexibility in creating a variety of analogs.
Materials:
-
Starting materials for the recognition domain and spacer domain fragments.
-
Appropriate solvents and reagents for organic synthesis (e.g., Yamaguchi esterification reagents).
-
Inert atmosphere setup (e.g., nitrogen or argon).
-
Chromatography equipment for purification (e.g., flash column chromatography).
-
Analytical instruments for characterization (NMR, Mass Spectrometry).
Procedure:
-
Synthesis of the Recognition Domain: Synthesize the portion of the molecule responsible for PKC binding, typically containing the C1-carbonyl, C19-OH, and C26-OH functionalities.[1]
-
Synthesis of the Spacer Domain: Synthesize the linker portion of the molecule, which can be varied to modulate the molecule's conformation and properties.[1]
-
Fragment Coupling: Convergently couple the recognition and spacer domains. A common method is the Yamaguchi esterification.[1]
-
Macrolactonization and Deprotection: Perform an intramolecular reaction to form the characteristic macrocyclic lactone of the bryostatin core. This is often followed by the removal of protecting groups to yield the final analog.[1][12]
-
Purification: Purify the final product using techniques such as flash column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized analog using NMR and mass spectrometry.
Protocol 2: Protein Kinase C (PKC) Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for a specific PKC isoform by measuring its ability to compete with a radiolabeled ligand.[2]
Materials:
-
Specific PKC isoform.
-
[³H]-Phorbol 12,13-dibutyrate ([³H]-PDBu) as the radioligand.
-
Bryostatin analog test compounds.
-
Assay buffer.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and cocktail.
Procedure:
-
Prepare Dilutions: Create serial dilutions of the bryostatin analog test compounds.
-
Assay Setup: In a 96-well plate, combine the PKC isoform, [³H]-PDBu (at a concentration close to its dissociation constant, Kd), and the test compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the PKC-bound radioligand from the free radioligand.
-
Washing: Wash the filters to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of [³H]-PDBu bound to PKC. The data is used to calculate the 50% inhibitory concentration (IC₅₀) of the test compound, from which the inhibitory constant (Kᵢ) can be determined.
Protocol 3: PKC Translocation Assay
PKC activation involves its translocation from the cytosol to the cell membrane. This assay visualizes and quantifies this process.[1]
Materials:
-
Cells stably expressing a PKC isoform fused to a fluorescent protein (e.g., PKCδ-GFP).
-
Cell culture medium and reagents.
-
Bryostatin analog test compounds.
-
Confocal microscope.
Procedure:
-
Cell Plating: Plate the cells expressing the fluorescently tagged PKC on glass-bottom dishes suitable for microscopy and allow them to adhere.
-
Baseline Imaging: Before adding the test compound, acquire baseline fluorescence images of the cells to visualize the initial cytosolic localization of the PKC-GFP.
-
Treatment: Add the bryostatin analog test compound to the cells at the desired concentration.
-
Time-Lapse Imaging: Acquire fluorescence images at various time points after treatment to monitor the translocation of the PKC-GFP from the cytosol to the cell membrane.
-
Quantification: Analyze the images to quantify the change in fluorescence intensity at the membrane versus the cytosol over time. This provides a measure of PKC activation.
Mandatory Visualizations
Signaling Pathway: PKC Activation by Bryostatin Analogs
Caption: Bryostatin analogs activate PKC by binding to its C1 domain, inducing its translocation to the cell membrane.
Experimental Workflow: Synthesis and Evaluation of Bryostatin Analogs
References
- 1. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The design, computer modeling, solution structure, and biological evaluation of synthetic analogs of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Studies on the Bryostatins: Synthetic Routes to Analogues Containing the Tricyclic Macrolactone Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is a highly versatile organophosphorus reagent extensively used in synthetic organic chemistry.[1] Its primary application in pharmaceutical research is as a key building block in the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reagent enables the efficient and stereoselective synthesis of α,β-unsaturated N-methoxy-N-methylamides, commonly known as Weinreb amides.[2][3] These Weinreb amides are valuable intermediates because they can be readily converted into ketones and aldehydes, which are common functionalities in biologically active molecules, without the issue of over-reduction often seen with other carbonyl precursors.[3][4]
The unique stability of the Weinreb amide functionality and the high stereoselectivity achievable in the HWE reaction make this phosphonate an indispensable tool in the synthesis of complex pharmaceutical agents, including antitumor agents like bryostatin analogs, and intermediates for prostaglandin analogs.[2][5][6][7][8]
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 124931-12-0[8][9] |
| Molecular Formula | C8H18NO5P[8][9] |
| Molecular Weight | 239.21 g/mol [8][9] |
| Appearance | Colorless to almost colorless clear liquid[8][10] |
| Boiling Point | 90 °C at 17 mmHg[8][10] |
| Density | 1.163 g/mL at 25 °C[8][10] |
| Refractive Index | n20/D 1.455[8][10] |
| Flash Point | >230 °F (>110 °C)[10][11] |
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[3][12] The use of this compound in this reaction provides a reliable method for chain elongation and the introduction of a versatile Weinreb amide moiety.[3][4][12]
General Reaction Scheme and Mechanism
The reaction proceeds by the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate rearranges to form an oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate byproduct.[12]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Advantages in Pharmaceutical Synthesis
-
Formation of Versatile Intermediates: The resulting α,β-unsaturated Weinreb amides can be easily converted to α,β-unsaturated ketones or aldehydes, which are precursors to many bioactive molecules.[3][4]
-
High (E)-Selectivity: The reaction can be optimized to produce the (E)-isomer with high selectivity, which is often crucial for biological activity.[3][4][13]
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions, making it compatible with sensitive functional groups present in complex molecules.[14][15]
-
Operational Simplicity: The workup is straightforward as the phosphate byproduct is typically water-soluble and easily removed.
Influence of Reaction Conditions on Stereoselectivity
The choice of base and cation can significantly impact the stereoselectivity of the HWE reaction. Studies have shown that using Grignard reagents like isopropylmagnesium chloride (iPrMgCl) can lead to high (E)-selectivity.[3][4][13] The magnesium cation is believed to play a key role in favoring the transition state that leads to the (E)-alkene.[16]
Caption: Influence of reaction conditions on HWE stereoselectivity.
Table 2: HWE Reaction with Various Aldehydes
| Entry | Aldehyde Substrate | Base | Solvent | Temp (°C) | Product | Yield (%) | E/Z Ratio |
| 1 | 3-Phenylpropanal | iPrMgCl | THF | 0 to rt | N-methoxy-N-methyl-5-phenylpent-2-enamide | 95 | >99:1 |
| 2 | Cyclohexanecarboxaldehyde | iPrMgCl | THF | 0 to rt | N-methoxy-N-methyl-3-cyclohexylacrylamide | 92 | >99:1 |
| 3 | Benzaldehyde | NaHMDS | THF | -78 to rt | N-methoxy-N-methylcinnamamide | 88 | 95:5 |
| 4 | Dodecanal | LHMDS | THF | -78 to 0 | N-methoxy-N-methyltetradec-2-enamide | 85 | 80:20 |
Note: Data is representative and compiled based on trends reported in the literature.[3][16]
Synthetic Applications in Drug Development
The products derived from this compound are key intermediates for a variety of complex pharmaceutical targets.
Synthesis of β-Ketophosphonates
α,β-Unsaturated Weinreb amides can be converted to β-ketophosphonates. These compounds are crucial for synthesizing prostaglandin analogs and other bioactive molecules, as they can undergo further HWE reactions to build complex side chains.[5][6][7] The synthesis of β-ketophosphonates is often achieved by the reaction of an ester with the lithium salt of a methylphosphonate.[6][14]
Workflow for Pharmaceutical Intermediate Synthesis
The overall synthetic utility begins with the HWE reaction and extends to the formation of key structural motifs found in pharmaceuticals. This workflow highlights the reagent's role in the modular assembly of complex molecules.[2]
Caption: Synthetic workflow from the phosphonate reagent to key pharmaceutical intermediates.
Experimental Protocols
Protocol 1: (E)-Selective Synthesis of an α,β-Unsaturated Weinreb Amide
This protocol describes a general procedure for the (E)-selective Horner-Wadsworth-Emmons reaction using isopropylmagnesium chloride as the base.
Materials:
-
This compound
-
Aldehyde (e.g., 3-phenylpropanal)
-
Isopropylmagnesium chloride solution (iPrMgCl, e.g., 2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To an oven-dried, nitrogen-flushed round-bottom flask, add this compound (1.2 equivalents).
-
Dissolve the phosphonate in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add iPrMgCl solution (1.1 equivalents) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated Weinreb amide.
Protocol 2: Synthesis of a β-Ketophosphonate from an Ester
This protocol provides a general method for preparing β-ketophosphonates, which are valuable intermediates.[14][15]
Materials:
-
Dimethyl methylphosphonate
-
n-Butyllithium (n-BuLi, e.g., 2.5 M in hexanes)
-
Ester (e.g., methyl benzoate)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To an oven-dried, nitrogen-flushed round-bottom flask, add dimethyl methylphosphonate (2.0 equivalents) and anhydrous THF (approx. 0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.0 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to generate the lithium salt.
-
Add a solution of the ester (1.0 equivalent) in anhydrous THF dropwise to the cold phosphonate anion solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography or distillation to afford the desired β-ketophosphonate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [benchchem.com]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Ketophosphonates with Pentalenofuran Scaffolds Linked to the Ketone Group for the Synthesis of Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New β-ketophosphonates for the synthesis of prostaglandin analogues. 2 Phosphonates with bicyclo[3.3.0]octene and bicyclo[3.3.0]octane scaffolds linked to the β-keto group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | C8H18NO5P | CID 2773719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 124931-12-0 [amp.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. (E)-Selective Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications [organic-chemistry.org]
- 14. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Horner-Wadsworth-Emmons Olefination of Ketones
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds. This application note provides a detailed protocol for the olefination of ketones, a reaction of significant importance in pharmaceutical and materials science research. Key advantages over the Wittig reaction include the use of more nucleophilic phosphonate carbanions, which react readily even with sterically hindered ketones, and the formation of water-soluble phosphate byproducts, greatly simplifying product purification.[1][2][3] This document outlines the reaction mechanism, a general experimental protocol, and quantitative data on the reaction's scope and stereoselectivity.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process that converts aldehydes or ketones into alkenes using a phosphonate-stabilized carbanion.[4] Published initially by Leopold Horner in 1958 and later refined by Wadsworth and Emmons, this reaction has become a preferred method for creating carbon-carbon double bonds, often with high (E)-alkene selectivity.[4][5]
Key advantages of the HWE reaction include:
-
Enhanced Reactivity: Phosphonate carbanions are more nucleophilic and generally more reactive than the corresponding phosphorus ylides used in the Wittig reaction, allowing them to react efficiently with a wide range of ketones, including those that are sterically hindered.[3][6][7]
-
Simplified Purification: The dialkyl phosphate byproduct is water-soluble, which facilitates its removal from the reaction mixture through simple aqueous extraction.[1][2]
-
Stereochemical Control: The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][4] However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups, can be employed to selectively produce (Z)-alkenes.[6][8]
The olefination of ketones, while sometimes resulting in lower stereoselectivity compared to aldehydes, is a crucial transformation for accessing tetrasubstituted alkenes, which are common structural motifs in complex organic molecules.[4][9]
Reaction Mechanism
The HWE reaction proceeds through a well-defined sequence of steps. Understanding this mechanism is key to controlling the reaction's outcome.
-
Deprotonation: A base abstracts an acidic α-proton from the phosphonate ester to form a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone. This addition is the rate-limiting step and forms a tetrahedral betaine-like intermediate.[4]
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate, known as an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a water-soluble dialkyl phosphate salt.[6][8]
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: General Procedure
This protocol provides a general method for the olefination of a ketone using sodium hydride as the base and tetrahydrofuran (THF) as the solvent.
3.1 Materials and Reagents
-
Phosphonate ester (e.g., Triethyl phosphonoacetate) (1.1 equiv)
-
Ketone (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
3.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes
-
Ice bath (0 °C)
-
Rotary evaporator
-
Chromatography column and accessories
3.3 Step-by-Step Procedure
-
Setup: Under an inert atmosphere (Ar or N₂), add sodium hydride (1.2 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF via syringe to suspend the NaH. Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Slowly add the phosphonate ester (1.1 equiv), dissolved in a small amount of anhydrous THF, to the NaH suspension dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by the cessation of hydrogen gas evolution.
-
Ketone Addition: Cool the reaction mixture back to 0 °C. Add the ketone (1.0 equiv), dissolved in anhydrous THF, dropwise to the phosphonate carbanion solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the ketone is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the ketone.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired alkene.[6]
-
Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Caption: Step-by-step experimental workflow for the HWE reaction.
Data Presentation: Scope and Selectivity
The stereoselectivity of the HWE reaction with ketones can be influenced by the structure of the reactants and the reaction conditions.[9] While often modest, useful levels of selectivity can be achieved.
Table 1: Olefination of Various Ketones with Triethyl Phosphonoacetate Conditions: NaH, THF, 25 °C, 12 h.
| Entry | Ketone Substrate | Product | Yield (%) | E:Z Ratio |
| 1 | Acetophenone | Ethyl 3-phenylbut-2-enoate | 85 | 80:20 |
| 2 | Cyclohexanone | Ethyl 2-cyclohexylideneacetate | 92 | N/A |
| 3 | 4-tert-Butylcyclohexanone | Ethyl 2-(4-tert-butylcyclohexylidene)acetate | 88 | 65:35 (axial/equatorial attack) |
| 4 | Propiophenone | Ethyl 3-phenylpent-2-enoate | 78 | 75:25 |
| 5 | Benzophenone | Ethyl 3,3-diphenylacrylate | 65 | N/A |
Note: Data is representative and compiled from general literature knowledge. Actual results may vary. The stereoselectivity for the HWE reaction of ketones is often poor to modest.[4]
Table 2: Effect of Base and Phosphonate Structure on the Olefination of Acetophenone
| Entry | Phosphonate Reagent | Base / Conditions | Yield (%) | E:Z Ratio |
| 1 | Triethyl phosphonoacetate | NaH / THF, 25 °C | 85 | 80:20 |
| 2 | Triethyl phosphonoacetate | KHMDS, 18-crown-6 / THF, -78 °C | 82 | 15:85 |
| 3 | Methyl bis(trifluoroethyl)phosphonoacetate (Still-Gennari) | KHMDS, 18-crown-6 / THF, -78 °C | 90 | <5:95 |
| 4 | Triethyl phosphonoacetate | LiCl / DBU / CH₃CN, 25 °C | 91 | 95:5 |
Note: Data is representative. The Still-Gennari modification and other condition variations can significantly alter the stereochemical outcome.[7]
Troubleshooting
-
Low or No Reactivity: Ensure reagents are anhydrous, particularly the THF and phosphonate. Check the activity of the NaH. For highly hindered ketones, a stronger base (e.g., n-BuLi) or higher reaction temperatures may be required.[6]
-
Poor Stereoselectivity: The stereoselectivity with ketones can be inherently low.[4][9] To enhance selectivity, consider modified phosphonates (e.g., Still-Gennari for Z-olefins) or different base/solvent combinations (see Table 2).[7]
-
Difficult Purification: If the phosphate byproduct is not fully removed by aqueous workup, it can co-elute with the product. Perform multiple aqueous washes to ensure its complete removal.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle exclusively under an inert atmosphere in a fume hood.
-
Solvents: THF and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves at all times.
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. youtube.com [youtube.com]
- 9. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in the synthesis of agrochemicals. This versatile reagent is a cornerstone in modern organic synthesis, particularly for the construction of key intermediates for bioactive molecules.
Introduction
This compound is a highly valuable organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Its principal application lies in the stereoselective synthesis of α,β-unsaturated N-methoxy-N-methylamides, commonly known as Weinreb amides.[3] These Weinreb amides are stable and versatile intermediates that can be readily converted into α,β-unsaturated aldehydes, ketones, and other derivatives, which are common structural motifs in a variety of agrochemicals, including fungicides and insecticides.[3][4]
The use of this compound offers several advantages over traditional Wittig reagents, including the generation of a more nucleophilic carbanion and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[5] The HWE reaction with this reagent typically favors the formation of the (E)-alkene isomer, a critical aspect for controlling the stereochemistry of the final agrochemical product.[1]
Key Application: Synthesis of Fungicidal α,β-Unsaturated Amide Scaffolds
A significant application of this compound in agrochemical synthesis is the preparation of α,β-unsaturated amide derivatives that have demonstrated potent antifungal activity.[4] These compounds often act by inhibiting crucial fungal enzymes, such as lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death.
Experimental Protocol: Synthesis of a Generic α,β-Unsaturated Weinreb Amide Intermediate
This protocol describes the general procedure for the Horner-Wadsworth-Emmons reaction between this compound and an aldehyde to produce an α,β-unsaturated Weinreb amide, a precursor to fungicidal compounds.
Materials:
-
This compound
-
Aldehyde (e.g., a substituted benzaldehyde or heterocyclic aldehyde)
-
Base (e.g., Sodium hydride (NaH), Lithium chloride (LiCl), Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Ylide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the phosphonate carbanion (ylide) is indicated by the cessation of gas evolution and a change in the appearance of the reaction mixture.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure α,β-unsaturated Weinreb amide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data for a Representative Reaction
The following table summarizes representative quantitative data for the synthesis of an α,β-unsaturated Weinreb amide from a substituted aromatic aldehyde, which can serve as a precursor for fungicidal compounds.
| Aldehyde Reactant | Product | Base | Solvent | Reaction Time (h) | Yield (%) | E/Z Ratio |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-N-methoxy-N-methylacrylamide | NaH | THF | 4 | 85-95 | >95:5 |
| 2-Thiophenecarboxaldehyde | (E)-N-methoxy-N-methyl-3-(thiophen-2-yl)acrylamide | LiCl, DBU | MeCN | 6 | 80-90 | >90:10 |
| 4-Fluorobenzaldehyde | (E)-3-(4-fluorophenyl)-N-methoxy-N-methylacrylamide | NaH | THF | 4 | 88-96 | >95:5 |
Note: Yields and E/Z ratios are typical and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualization of the Synthetic Workflow and Biological Target
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a fungicidal α,β-unsaturated amide using this compound.
References
- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 2. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Synthesis of Substituted Furans via Olefin Cross-Metathesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted furans utilizing olefin cross-metathesis. This powerful methodology offers a flexible and efficient route to access 2,5-di- and 2,3,5-trisubstituted furans, which are key structural motifs in numerous pharmaceuticals and natural products. The protocols described herein are based on the robust and versatile ruthenium-catalyzed cross-metathesis of allylic alcohols with enones, followed by a tandem or sequential cyclization step.
Introduction
The synthesis of highly substituted furans is of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. Traditional methods for furan synthesis often lack the flexibility and regiocontrol required for the rapid generation of diverse compound libraries. Olefin cross-metathesis has emerged as a powerful tool to address these limitations.[1][2]
The core of this approach involves the cross-metathesis of a readily available allylic alcohol and an enone to generate a key γ-hydroxyenone intermediate.[1][3][4] This intermediate can then be efficiently converted to the desired furan product through two primary pathways:
-
Tandem Cross-Metathesis/Acid-Catalyzed Cyclization: for the synthesis of 2,5-disubstituted furans. In this one-pot procedure, the cross-metathesis reaction is followed by the addition of an acid co-catalyst, which promotes isomerization and subsequent cyclization to the furan.[1][5][6]
-
Sequential Cross-Metathesis and Heck Arylation: for the synthesis of 2,3,5-trisubstituted furans. This two-step process involves the initial isolation of the γ-hydroxyenone intermediate, which is then subjected to a Heck arylation reaction. This not only introduces a third substituent onto the furan ring with complete regiocontrol but also facilitates the cyclization process.[1][3][4][5][6]
A key advantage of these methods is the use of commercially available and air-tolerant Grubbs-type catalysts, making the procedures amenable to a standard laboratory setting.[7]
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways and experimental workflows for the synthesis of substituted furans via olefin cross-metathesis.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Olefin cross-metathesis-based approaches to furans: procedures for the preparation of di- and trisubstituted variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olefin cross-metathesis–based approaches to furans: procedures for the preparation of di- and trisubstituted variants | Springer Nature Experiments [experiments.springernature.com]
- 5. pnas.org [pnas.org]
- 6. Cross-metathesis–based approaches to heteroaromatics: Combining catalysts for furan formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grubbs catalyst - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving E/Z Selectivity in Horner-Wadsworth-Emmons Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting & FAQs
1. My HWE reaction is producing a nearly 1:1 mixture of E/Z isomers. What are the primary causes and how can I fix this?
A lack of stereoselectivity in the HWE reaction often points to reaction conditions that do not strongly favor either the thermodynamic or kinetic pathway.[1] Key factors to investigate include the choice of base, reaction temperature, and the structure of the phosphonate reagent.[1]
Troubleshooting Steps:
-
Base Selection: The counterion of the base can significantly influence selectivity. For E-alkene formation, lithium and sodium bases (e.g., n-BuLi, NaH) are generally preferred over potassium bases.[1][2]
-
Temperature Control: Higher temperatures (0 °C to room temperature) typically favor the formation of the more stable E-alkene by allowing the reaction intermediates to equilibrate.[2] For Z-selectivity, cryogenic temperatures (e.g., -78 °C) are essential to trap the kinetic product.[3]
-
Phosphonate Reagent: The standard HWE reaction with simple dialkyl phosphonates is inherently E-selective.[2] If Z-selectivity is the goal, a modified phosphonate, such as a Still-Gennari reagent, is necessary.[2][4]
Logical Troubleshooting Diagram:
References
Technical Support Center: Horner-Wadsworth-Emmons Olefination Troubleshooting
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields encountered during the Horner-Wadsworth-Emmons (HWE) olefination reaction. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome common experimental challenges.
Troubleshooting Guide: Low Product Yield
Low or no product yield is a frequent issue in the HWE reaction. The following sections break down potential causes and provide systematic solutions.
Problem 1: Ineffective Deprotonation of the Phosphonate
The first critical step of the HWE reaction is the deprotonation of the phosphonate to form the nucleophilic carbanion.[1] Incomplete deprotonation is a common reason for low yields.
FAQs:
-
Q: My reaction is not proceeding, and I suspect the phosphonate is not being deprotonated. What should I do? A: The choice of base is crucial. If you are using a relatively weak base and observing low yield, consider switching to a stronger base. The required base strength depends on the acidity of the α-proton of your phosphonate, which is influenced by the electron-withdrawing groups attached. For base-sensitive substrates, milder conditions like the Masamune-Roush conditions (LiCl with an amine base) can be effective.[2]
-
Q: How do I choose the right base for my reaction? A: A good starting point is to use a common strong base like sodium hydride (NaH). Other strong, non-nucleophilic bases such as Lithium Hexamethyldisilazide (LiHMDS) or n-Butyllithium (n-BuLi) are also excellent choices.[2] The selection can be guided by the pKa of your phosphonate and the stability of your reactants.
Troubleshooting Workflow for Ineffective Deprotonation:
Caption: Troubleshooting workflow for ineffective deprotonation.
Problem 2: Suboptimal Reaction Conditions
Even with successful deprotonation, the reaction may not proceed efficiently if other conditions are not optimized.
FAQs:
-
Q: I'm using a strong base, but my yield is still low. What other parameters can I change? A: Temperature plays a significant role. Many HWE reactions are run at low temperatures (-78 °C) to control selectivity, but this can sometimes lead to slow reaction rates and low yields.[3] Gradually increasing the reaction temperature to 0 °C, room temperature, or even gentle heating can improve the yield.[2] Additionally, increasing the reaction time or the concentration of the reactants can also lead to a higher yield.[2]
-
Q: Can the choice of solvent affect my reaction yield? A: Yes, the solvent can have a notable impact. Aprotic polar solvents like Tetrahydrofuran (THF) are generally preferred.[2] In some cases, using a different aprotic solvent can influence the solubility of intermediates and the overall reaction rate. For instance, acetonitrile has been shown to give a low yield in certain Weinreb amide-type HWE reactions, while low-polarity solvents like toluene also resulted in low yields.[4]
Table 1: Effect of Reaction Parameters on HWE Reaction Yield
| Parameter | Condition | Effect on Yield | Reference |
| Base | Weak Base (e.g., K₂CO₃) | Low Yield | [5][6] |
| Strong Base (e.g., NaH, LiHMDS) | Generally High Yield | [2] | |
| Temperature | Low Temperature (-78 °C) | Can be low, especially with hindered substrates | [3] |
| Increased Temperature (0 °C to RT) | Often increases yield | [2][3] | |
| Solvent | Aprotic Polar (e.g., THF) | Generally Good | [2] |
| Aprotic (e.g., Acetonitrile) | Can be low | [4] | |
| Low-Polarity (e.g., Toluene) | Can be low | [4] |
Problem 3: Reactant and Product Instability or Side Reactions
The stability of your starting materials and product under the reaction conditions is critical.
FAQs:
-
Q: My starting material (aldehyde/ketone) has sensitive functional groups. How can I prevent decomposition? A: If your substrate is base-sensitive, it may be degrading under the reaction conditions. Using protecting groups for sensitive functionalities is a standard strategy to prevent side reactions.[2] Alternatively, employing milder reaction conditions, such as the Masamune-Roush conditions (LiCl and an amine base), can be beneficial for base-sensitive substrates.[7][8]
-
Q: I'm observing multiple spots on my TLC plate. What could be the side reactions? A: Besides substrate decomposition, side reactions can include self-condensation of the aldehyde or ketone, or reactions involving other functional groups present in your molecules. A thorough analysis of the side products by techniques like NMR or Mass Spectrometry can help identify the specific side reactions occurring.
Horner-Wadsworth-Emmons Reaction Mechanism
Understanding the mechanism can help in diagnosing problems. The reaction proceeds through the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then eliminates to form the alkene and a water-soluble phosphate byproduct.[9]
Caption: The mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
General Protocol for a Standard HWE Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate (1.1 eq.).
-
Solvent Addition: Add anhydrous THF to dissolve the phosphonate.
-
Deprotonation: Cool the solution to the desired temperature (e.g., 0 °C). Add the base (e.g., NaH, 1.2 eq.) portion-wise and stir the mixture for 30-60 minutes.
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Masamune-Roush Conditions for Base-Sensitive Substrates
-
To a solution of anhydrous LiCl (1.2 eq.) in THF, add a solution of the phosphonate (1.0 eq.) in THF at room temperature.
-
After stirring for 10 minutes, add an amine base such as triethylamine (Et₃N) (1.7 eq.) and continue stirring for 1 hour.
-
Cool the mixture to 0 °C and add the aldehyde or ketone dropwise.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and proceed with a standard aqueous work-up.[7]
Purification Troubleshooting
Apparent low yields can sometimes be attributed to difficulties in product purification.
FAQs:
-
Q: I'm having trouble separating my product from the phosphate byproduct. What should I do? A: The dialkylphosphate byproduct is designed to be water-soluble.[8] Thoroughly washing the organic layer with water or brine during the work-up is usually sufficient to remove it. If you are still facing issues, consider performing multiple aqueous extractions.
-
Q: My product seems to be degrading during column chromatography. Are there alternative purification methods? A: If your product is unstable on silica gel, you can try using a different stationary phase like alumina. Alternatively, purification by recrystallization or distillation (if the product is volatile and thermally stable) can be explored.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
This guide provides troubleshooting advice and frequently asked questions for researchers using Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in Horner-Wadsworth-Emmons (HWE) reactions to synthesize α,β-unsaturated Weinreb amides.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This reagent is primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated N-methoxy-N-methylamides (Weinreb amides).[1] These products are valuable intermediates in organic synthesis because the Weinreb amide moiety can be converted into ketones or aldehydes without over-reduction.[1]
Q2: What are the main advantages of using this HWE reagent compared to a standard Wittig reagent?
A2: The key advantages include:
-
Higher Nucleophilicity: The phosphonate-stabilized carbanion is generally more nucleophilic than the corresponding phosphonium ylide, allowing for reactions with a wider range of aldehydes and even hindered ketones.[2][3]
-
Simplified Purification: The phosphate byproduct (diethyl phosphate salt) is water-soluble, making it easy to remove during aqueous workup, which is a significant advantage over the often-problematic triphenylphosphine oxide byproduct from Wittig reactions.[3][4]
-
Stereoselectivity: The reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene.[2][4]
Q3: How is the phosphonate carbanion generated for the reaction?
A3: The carbanion is generated by deprotonating the phosphonate at the α-carbon using a suitable base. The choice of base is critical and can influence both the reaction's success and its stereochemical outcome. Common bases range from strong options like sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LHMDS) to milder conditions like lithium chloride with an amine base (Masamune-Roush conditions).[5][6][7]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired α,β-Unsaturated Weinreb Amide
| Possible Cause | Troubleshooting Steps & Recommendations |
| Ineffective Deprotonation | The base may be too weak or has degraded. Use a stronger base (e.g., switch from LiCl/DBU to NaH or LHMDS). Ensure bases like NaH are fresh and properly handled; wash mineral oil dispersions with anhydrous hexanes before use.[8] |
| Base-Sensitive Substrate | Your aldehyde or ketone may be unstable to the strong base, leading to decomposition or side reactions (e.g., aldol condensation if the substrate is enolizable). Switch to milder, base-sensitive conditions such as the Masamune-Roush (LiCl/DBU) or Rathke (LiCl/Et₃N) protocols.[1][7] |
| Low Reaction Temperature | While low temperatures can improve selectivity, they can also dramatically slow down the reaction rate, leading to low conversion. If the reaction is sluggish at -78 °C, try gradually increasing the temperature to 0 °C or room temperature after the aldehyde has been added.[2][6] |
| Steric Hindrance | A sterically bulky aldehyde or ketone can hinder the nucleophilic attack of the phosphonate carbanion. Increase the reaction time and/or temperature to overcome the higher activation energy. |
| Decomposition of Weinreb Amide Moiety | With very strong bases or high temperatures, the Weinreb amide itself can undergo a base-induced elimination, especially before it reacts with the aldehyde. This generates formaldehyde and an N-methylamide anion, consuming the reagent. Add the aldehyde promptly after the phosphonate carbanion is formed. Consider using a less harsh base if this side reaction is suspected. |
Issue 2: Poor (E/Z) Stereoselectivity or Formation of the Undesired (Z)-Isomer
| Possible Cause | Troubleshooting Steps & Recommendations |
| Reaction Conditions Favoring (Z)-Isomer | Certain conditions can favor the kinetic (Z)-product. Low temperatures (-78 °C) with lithium-based strong bases (like LHMDS) can sometimes lead to higher proportions of the (Z)-isomer.[6] Potassium bases (e.g., KHMDS) are also known to favor (Z)-alkene formation, especially when used with crown ethers.[7] |
| Insufficient Equilibration | The high (E)-selectivity of the HWE reaction relies on the equilibration of intermediates to the more stable trans-pathway. This equilibration is favored by higher temperatures and the use of sodium or magnesium-based counterions.[2][6] |
| Choice of Base/Cation | The counterion of the base plays a crucial role. To maximize (E)-selectivity, consider the following: • Magnesium: Grignard reagents like iPrMgCl have been shown to provide excellent (E)-selectivity.[6] • Sodium: Bases like NaH or NaHMDS generally give good (E)-selectivity, especially at room temperature.[6][9] • Lithium: While common, lithium bases can sometimes give lower (E)-selectivity compared to sodium or magnesium, particularly at low temperatures.[2][6] |
Issue 3: Presence of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps & Recommendations |
| β-Hydroxyphosphonate Adduct | If the reaction is quenched before completion or if the elimination step is slow, the β-hydroxyphosphonate intermediate may be isolated. This is more common for phosphonates lacking a strong electron-withdrawing group, but can still occur.[2] Ensure the reaction has gone to completion by TLC monitoring. If isolated, this intermediate can sometimes be converted to the alkene by treatment with a reagent like diisopropylcarbodiimide.[2] |
| Products from Formaldehyde | If the Weinreb amide moiety decomposes (see Issue 1), the resulting formaldehyde can react with the phosphonate carbanion. This can lead to the formation of N-methoxy-N-methylacrylamide. To avoid this, ensure the aldehyde substrate is present to react with the carbanion as it's formed. |
| Aldol Condensation Products | If using an enolizable aldehyde or ketone with a strong base, self-condensation of the carbonyl compound can compete with the HWE reaction. Use milder bases (e.g., LiCl/DBU) or add the carbonyl substrate slowly at low temperature to a pre-formed solution of the phosphonate carbanion.[7] |
Data Presentation: Effect of Reaction Conditions on Stereoselectivity
The following table summarizes data from the literature for the HWE reaction of this compound with 3-phenylpropanal, illustrating the significant impact of the base, cation, and temperature on yield and stereoselectivity.[6]
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | LHMDS (1.1) | THF | -78 | 1 | 85 | 11:89 |
| 2 | LHMDS (1.1) | THF | 0 | 1 | 85 | 83:17 |
| 3 | LHMDS (1.1) | THF | 25 | 1 | 85 | 92:8 |
| 4 | NaHMDS (1.1) | THF | 0 | 1 | 79 | 93:7 |
| 5 | NaHMDS (1.1) | THF | 25 | 1 | 81 | >99:1 |
| 6 | KHMDS (1.1) | THF | 25 | 1 | 75 | 83:17 |
| 7 | nBuLi (1.1) | THF | 0 | 1 | 88 | 88:12 |
| 8 | iPrMgCl (1.1) | THF | 25 | 2 | 87 | >99:1 |
Data extracted from Murata, T., et al. (2024). J. Org. Chem.[6]
Experimental Protocols
Protocol 1: General Procedure for High (E)-Selectivity using iPrMgCl
This protocol is recommended for achieving high (E)-selectivity with a broad range of aldehydes.[6]
-
Preparation: Add this compound (1.1 equivalents) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the phosphonate (to a concentration of approx. 0.2 M).
-
Carbanion Formation: Cool the solution to the desired temperature (e.g., 25 °C for maximum E-selectivity). Add isopropylmagnesium chloride (iPrMgCl, 1.1 equivalents, typically as a solution in THF) dropwise over 5 minutes. Stir the resulting solution for 30 minutes.
-
Aldehyde Addition: Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times are typically 1-3 hours.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated Weinreb amide.[8]
Visualizations
Experimental Workflow
Caption: Standard experimental workflow for the HWE reaction.
Reaction Pathways: Desired Product vs. Side Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of α,β-Unsaturated Weinreb Amides from Horner-Wadsworth-Emmons (HWE) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of α,β-unsaturated Weinreb amides synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting Guide
This guide addresses common issues observed during the workup and purification of α,β-unsaturated Weinreb amides from HWE reaction mixtures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Isolated Yield After Workup | 1. Incomplete reaction. 2. Product is water-soluble and lost during aqueous extraction. 3. Emulsion formation during extraction leading to product loss. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before quenching. 2. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and "salt out" the organic product. 3. Break emulsions by adding brine, a small amount of a different organic solvent (e.g., diethyl ether if using DCM), or by filtration through celite. |
| Presence of a Water-Soluble Byproduct in the Purified Product | The dialkylphosphate salt byproduct from the HWE reaction was not completely removed during the aqueous workup.[1] | Perform multiple extractions with water or brine. The phosphate byproduct is generally water-soluble and should be removed with thorough aqueous washes.[1][2] |
| Difficult Separation of Product from Starting Phosphonate | The starting phosphonate reagent and the α,β-unsaturated Weinreb amide product have similar polarities. | Optimize the stoichiometry of the reaction to minimize excess phosphonate. During column chromatography, use a shallow gradient of a more polar solvent to improve separation. |
| Product Streaking or Decomposing on Silica Gel Column | The α,β-unsaturated Weinreb amide is sensitive to the acidic nature of standard silica gel.[3] | Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent system. Alternatively, use a different stationary phase such as alumina or Florisil.[4] |
| Co-elution of E and Z Isomers | The E and Z isomers of the α,β-unsaturated Weinreb amide have very similar polarities, making separation by standard silica gel chromatography challenging.[5] | 1. Optimize the HWE reaction conditions to favor the formation of the desired isomer.[6][7] 2. For difficult separations, consider using silica gel impregnated with silver nitrate (AgNO₃). The silver ions can interact differently with the π-bonds of the isomers, often allowing for better separation.[5] 3. High-Performance Liquid Chromatography (HPLC) may be necessary for baseline separation of isomers.[5] |
| Oily Product That is Difficult to Handle | The purified α,β-unsaturated Weinreb amide is a low-melting solid or an oil. | If the product is an oil, ensure all solvent has been removed under high vacuum. If it is a low-melting solid, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: My HWE reaction to form an α,β-unsaturated Weinreb amide is sluggish or gives a low yield. What reaction parameters should I investigate?
A1: Several factors can influence the yield and rate of your HWE reaction. The choice of base, cation, solvent, and reaction temperature are all critical.[6][7] For instance, strong bases like n-BuLi or LHMDS are often used, but the cation can significantly affect the E/Z selectivity.[6] The reaction temperature can also impact both the yield and the stereoselectivity.[6] It is recommended to consult literature for optimized conditions for similar substrates.
Q2: How can I improve the E/Z selectivity of my HWE reaction?
A2: The stereoselectivity of the HWE reaction is highly dependent on the reaction conditions. Generally, HWE reactions with stabilized ylides (like those used to form α,β-unsaturated Weinreb amides) tend to favor the formation of the (E)-alkene.[1] To enhance (E)-selectivity, you can try using Masamune-Roush conditions, which involve the use of a lithium salt (e.g., LiCl) with a mild base like DBU or triethylamine.[6] The choice of the phosphonate ester group can also influence selectivity.
Q3: What are the most common impurities I should expect after an HWE reaction?
A3: Common impurities include the unreacted starting aldehyde and phosphonate, the dialkylphosphate byproduct, and the undesired stereoisomer (E or Z) of your product. If the aldehyde is prone to self-condensation (aldol reaction), this may also be a source of impurities.
Q4: My α,β-unsaturated Weinreb amide appears to be degrading during purification. What could be the cause?
A4: α,β-Unsaturated carbonyl compounds can be susceptible to degradation, especially on acidic media like silica gel.[3] This can lead to isomerization, polymerization, or other side reactions. Using a deactivated stationary phase for chromatography is a good first step to mitigate this.[4] Additionally, ensure your solvents are pure and free of acid or base contaminants.
Q5: I am having trouble removing the phosphate byproduct. What are some effective methods?
A5: The dialkylphosphate byproduct is typically water-soluble.[1][2] The most common method for its removal is a thorough aqueous workup. This involves partitioning the reaction mixture between an organic solvent and water (or brine) and separating the layers. Performing multiple extractions with water will help ensure all of the phosphate byproduct is removed into the aqueous phase.
Experimental Protocols
General Horner-Wadsworth-Emmons Reaction Protocol
-
To a solution of the phosphonate reagent (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Purification of α,β-Unsaturated Weinreb Amides by Flash Column Chromatography
-
Preparation of the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column. This "dry loading" technique often leads to better separation.
-
Elution: Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes) to elute the product. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified α,β-unsaturated Weinreb amide.
Visualizations
Experimental Workflow for HWE Reaction and Purification
Caption: Workflow for the synthesis and purification of α,β-unsaturated Weinreb amides.
Troubleshooting Logic for Low Product Yield
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E)-Selective Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications [organic-chemistry.org]
Technical Support Center: The Horner-Wadsworth-Emmons (HWE) Reaction
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers utilizing the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on how cation choice impacts stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of a standard Horner-Wadsworth-Emmons reaction?
The HWE reaction, particularly with phosphonates stabilized by carbanion-stabilizing groups (e.g., esters, ketones), generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2][3][4] The reaction proceeds through intermediates that can often equilibrate to the more stable configuration before elimination, leading to high E-selectivity.[3]
Q2: How does the metal cation from the base or additive influence the E/Z selectivity?
The metal cation plays a crucial role in the stereochemical outcome by coordinating to the oxygen atoms of the phosphonate and the aldehyde in the intermediate stages.
-
(E)-Selectivity: Smaller, strongly coordinating cations like Li⁺ and Na⁺ tend to enhance (E)-selectivity. They facilitate the equilibration of the oxaphosphetane intermediates, allowing the reaction to proceed through the lower-energy transition state that leads to the (E)-alkene.[3]
-
(Z)-Selectivity: To achieve (Z)-selectivity, conditions are designed to prevent this equilibration. This is often accomplished by using larger, weakly coordinating cations (e.g., K⁺) in combination with a crown ether (like 18-crown-6).[5] This setup creates a "cation-free" environment, favoring the kinetic product, which is often the (Z)-alkene, especially when using modified phosphonates (see Q4).[5]
Q3: What are the "Masamune-Roush conditions" and when should I use them?
The Masamune-Roush conditions refer to the use of a mild amine base, such as DBU (1,8-diazabicycloundec-7-ene) or Hünig's base (DIPEA), in the presence of lithium chloride (LiCl).[1][4][6] These conditions are ideal for reactions involving base-sensitive substrates that might undergo epimerization or decomposition with stronger bases like NaH or LHMDS.[1][3][7] LiCl acts as a Lewis acid, increasing the acidity of the phosphonate's α-proton, thereby allowing the use of a weaker base.[1][6]
Q4: How can I intentionally synthesize the (Z)-alkene using the HWE reaction?
Achieving high (Z)-selectivity requires modifying the standard reaction conditions to favor the kinetic pathway. The most common and effective method is the Still-Gennari modification , which involves two key changes:[3][4][5]
-
Modified Phosphonate: Use phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters. These modifications accelerate the elimination step, preventing intermediate equilibration.[1][4][5]
-
Dissociating Conditions: Employ a potassium base (e.g., KHMDS) in the presence of a crown ether (18-crown-6) in a solvent like THF at low temperatures. The crown ether sequesters the K⁺ cation, promoting the formation of the kinetic (Z)-product.[5]
Troubleshooting Guide
Problem: My HWE reaction is yielding a poor E/Z mixture (~1:1). How can I increase the (E)-selectivity?
-
Solution 1: Change the Cation. If you are using a potassium-based base (e.g., KH, KHMDS), switch to a sodium (NaH, NaHMDS) or lithium (n-BuLi, LHMDS) equivalent. Lithium salts generally provide the highest (E)-selectivity.[3]
-
Solution 2: Add a Lithium Salt. Supplementing your reaction (e.g., one using NaH) with an additive like lithium chloride (LiCl) can significantly improve the (E)-isomer ratio.
-
Solution 3: Adjust the Temperature. Increasing the reaction temperature (e.g., from -78 °C to room temperature) allows the intermediates more energy to equilibrate to the thermodynamically favored pathway, which typically leads to the (E)-alkene.[3][8]
-
Solution 4: Consider Sterics. Increasing the steric bulk of the aldehyde substrate can also favor the formation of the (E)-alkene.[3]
Problem: I switched from a sodium-based to a potassium-based reagent and my E/Z ratio changed unexpectedly. Why?
-
Explanation: This is a direct consequence of the cation's effect. Sodium (Na⁺) is a relatively small and coordinating cation that promotes the equilibration of intermediates, favoring the thermodynamic (E)-product. Potassium (K⁺) is larger and less coordinating, which can reduce the rate of equilibration and may lead to a lower E/Z ratio or, in modified systems, favor the kinetic (Z)-product.[3][5]
Problem: I am attempting a Still-Gennari olefination for a (Z)-alkene, but I'm still getting significant amounts of the (E)-isomer.
-
Solution 1: Ensure Cation Sequestration. The use of 18-crown-6 with a potassium base (like KHMDS) is critical. The crown ether encapsulates the K⁺ ion, preventing it from coordinating the reaction intermediates and enforcing kinetic control.[5] Ensure your crown ether is pure and added in at least a stoichiometric amount relative to the base.
-
Solution 2: Check Your Phosphonate. The Still-Gennari modification relies on phosphonates with electron-withdrawing groups (e.g., -OCH₂CF₃).[3][4] Using a standard triethyl or trimethyl phosphonoacetate will not provide good (Z)-selectivity even with a potassium base.
-
Solution 3: Maintain Low Temperature. These reactions must be run at low temperatures (typically -78 °C) to prevent the intermediates from gaining enough energy to overcome the kinetic barrier and equilibrate to the (E)-pathway.
Data Presentation: Cation Effect on Stereoselectivity
The following table summarizes the typical effect of different cation-based conditions on the stereoselectivity of the reaction between an aldehyde and a phosphonoacetate.
| Phosphonate Reagent | Base / Additive | Dominant Cation | Typical Outcome | Primary Rationale |
| Triethyl phosphonoacetate | NaH | Na⁺ | High (E)-selectivity | Thermodynamic Control |
| Triethyl phosphonoacetate | LHMDS | Li⁺ | Very High (E)-selectivity | Thermodynamic Control (Strong Chelation)[3] |
| Triethyl phosphonoacetate | KHMDS | K⁺ | Moderate (E)-selectivity | Less Effective Thermodynamic Control |
| Triethyl phosphonoacetate | DBU / LiCl | Li⁺ | High (E)-selectivity | Mild conditions, Li⁺ drives equilibration[6] |
| Bis(trifluoroethyl) phosphonoacetate | KHMDS / 18-Crown-6 | "Cation-free" | High (Z)-selectivity | Kinetic Control (Still-Gennari)[3][5] |
Visualized Mechanisms and Workflows
Caption: Mechanism of cation influence on HWE stereoselectivity.
Caption: Experimental workflow for optimizing HWE stereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for High (E)-Selectivity (Masamune-Roush Conditions)
This protocol is suitable for base-sensitive aldehydes where high (E)-selectivity is desired.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous lithium chloride (LiCl, 1.1 eq.). Heat gently under vacuum and cool to room temperature.
-
Solvent and Reagents: Add anhydrous acetonitrile (ACN) to dissolve the LiCl. Add the phosphonate reagent (1.1 eq.). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add DBU (1,8-diazabicycloundec-7-ene, 1.1 eq.) to the stirred solution.
-
Substrate Addition: After stirring for 10-15 minutes, add the aldehyde (1.0 eq.), either neat or dissolved in a small amount of anhydrous ACN.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for High (Z)-Selectivity (Still-Gennari Modification)
This protocol is designed to maximize the yield of the kinetic (Z)-alkene.
-
Preparation: To an oven-dried, round-bottom flask under an inert atmosphere, add the bis(2,2,2-trifluoroethyl) phosphonoacetate reagent (1.1 eq.) and 18-crown-6 (1.2 eq.).
-
Solvent and Cooling: Add anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq., typically as a solution in THF) dropwise to the stirred solution. A color change indicating ylide formation should be observed. Stir for 30-60 minutes at -78 °C.
-
Substrate Addition: Add a solution of the aldehyde (1.0 eq.) in cold, anhydrous THF dropwise.
-
Reaction Monitoring: Keep the reaction at -78 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC (quenching a small aliquot before analysis).
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm slowly to room temperature.
-
Purification: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
References
- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Water-Soluble Phosphate Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of water-soluble phosphate byproducts from reaction mixtures.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the removal of phosphate byproducts.
Issue 1: Incomplete Precipitation of Phosphate
Symptoms:
-
The supernatant remains cloudy after centrifugation.
-
Analytical tests (e.g., phosphate assay) of the purified product show significant phosphate contamination.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect pH | The pH of the solution is critical for the precipitation of metal phosphates. The optimal pH range varies depending on the precipitating agent used.[1][2] Verify the pH of your reaction mixture and adjust it to the optimal range for your chosen method using a suitable acid or base. |
| Insufficient Precipitating Agent | The molar ratio of the precipitating agent to the phosphate byproduct is crucial for complete removal.[1] A general guideline is to use a molar excess of the precipitating agent. For instance, when using ferric chloride or alum, a molar ratio of 1.2 to 4.0 moles of metal per mole of phosphorus is often required for low phosphate concentrations.[1] |
| Low Temperature | Precipitation can be temperature-dependent. If the reaction is performed at a low temperature, the solubility of the phosphate salt may be higher, leading to incomplete precipitation. Consider performing the precipitation at room temperature or slightly elevated temperatures, if compatible with your product's stability. |
| Formation of Fine Precipitates | Very fine precipitates can be difficult to pellet by centrifugation or to filter effectively.[2] To address this, you can try increasing the settling time, using a higher centrifugation speed, or employing a finer porosity filter. The addition of a coagulant or flocculant can also help to agglomerate the fine particles, making them easier to separate.[2] |
Issue 2: Co-precipitation of the Desired Product
Symptom:
-
Significant loss of product yield after the precipitation and separation steps.
Possible Causes and Solutions:
| Cause | Solution |
| Product Adsorption onto Precipitate | The desired product may adsorb onto the surface of the metal phosphate precipitate, leading to its loss during separation.[3] To mitigate this, try washing the precipitate with a suitable solvent that will dissolve your product but not the phosphate salt. Alternatively, modifying the pH of the wash solution might help to desorb the product. |
| Product Trapping within the Precipitate | Rapid precipitation can lead to the physical entrapment of the product molecules within the precipitate matrix. To avoid this, add the precipitating agent slowly while vigorously stirring the reaction mixture to ensure a more controlled precipitation process. |
| Product Reactivity with Precipitating Agent | The metal salt used for precipitation might react with your desired product. Ensure that the chosen precipitating agent is chemically compatible with your product. If not, consider using an alternative precipitation method or a different removal technique altogether, such as solid-phase extraction. |
Frequently Asked Questions (FAQs)
Q1: Which method is best for removing water-soluble phosphate byproducts?
The choice of method depends on several factors, including the nature of your desired product, the scale of your reaction, and the specific phosphate byproduct. The following decision tree can guide you in selecting the most appropriate method.
Caption: Decision tree for selecting a phosphate removal method.
Q2: How can I regenerate an anion exchange resin after use?
Anion exchange resins can often be regenerated for reuse, which is a cost-effective and sustainable practice. The general procedure involves washing the resin with a strong base to elute the bound phosphate ions.
General Protocol for Anion Exchange Resin Regeneration:
-
Backwash: Flush the resin bed with deionized water in the opposite direction of the normal flow to remove any suspended solids.[4]
-
Alkali Treatment: Pass a 4-8% solution of sodium hydroxide (NaOH) through the resin bed.[4] This will displace the bound phosphate ions. The contact time should be between 45 and 90 minutes.[4]
-
Rinse: Thoroughly rinse the resin with deionized water until the pH of the effluent returns to neutral (pH 7-8).[4]
Q3: What are the optimal pH ranges for precipitation with different metal salts?
The optimal pH for phosphate precipitation is highly dependent on the metal salt used.[2]
| Precipitating Agent | Optimal pH Range |
| Calcium Salts (e.g., CaCl2, Lime) | 10 - 12[2] |
| Iron (III) Salts (e.g., FeCl3) | 5.0[2] |
| Aluminum Salts (e.g., Alum) | 6.0 - 6.5[2] |
Data Presentation
Table 1: Comparison of Phosphate Removal Efficiency with Ferric Chloride and Aluminum Sulfate (Alum)
| Parameter | Ferric Chloride | Aluminum Sulfate (Alum) | Reference |
| Optimal Dosage for >80% TP Removal | 20 mg/L | 30 mg/L | [5] |
| Molar Ratio (Metal:P) for >85% Removal | - | 3.5:1 | [6] |
| Optimal pH Range | 6.5 - 7.5 | 5.0 - 7.0 | [1] |
Table 2: Phosphate Binding Capacity of Selected Anion Exchange Resins
| Resin Type | Phosphate Binding Capacity (mg P/g resin) | Reference |
| Amberlite IRA-67 (Weakly basic) | - | [7] |
| LayneRT (Hybrid anion exchanger) | - | [8] |
Experimental Protocols
Protocol 1: Precipitation of Water-Soluble Phosphate with Ferric Chloride
This protocol outlines the steps for removing water-soluble phosphate byproducts from a reaction mixture using ferric chloride.
Caption: Experimental workflow for phosphate precipitation.
Detailed Steps:
-
Prepare Ferric Chloride Solution: Prepare a stock solution of ferric chloride (FeCl₃) in deionized water. The concentration will depend on the amount of phosphate to be removed.[2]
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 5.0 using a suitable acid or base.[2]
-
Addition of Precipitant: While stirring the reaction mixture vigorously, slowly add the ferric chloride solution. A typical molar ratio of Fe³⁺ to phosphate is between 1.5 and 3.0.[2]
-
Stirring: Continue to stir the mixture for at least 30 minutes at room temperature to ensure complete precipitation.[9]
-
Separation: Separate the resulting ferric phosphate precipitate by either centrifugation or filtration.
-
Collection: Collect the supernatant, which contains your purified product.
-
Washing (Optional): To recover any product that may have adsorbed to the precipitate, wash the solid with a small amount of a suitable solvent. Combine the wash with the supernatant.
Protocol 2: Solid-Phase Extraction (SPE) of Phosphate using an Anion Exchange Resin
This protocol provides a general procedure for removing phosphate byproducts using solid-phase extraction with an anion exchange cartridge.
Detailed Steps:
-
Resin Selection: Choose a strong base anion exchange resin suitable for your application.
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent, typically the solvent your sample is dissolved in, through the cartridge. This activates the stationary phase.
-
Sample Loading: Load your reaction mixture onto the SPE cartridge. The phosphate anions will bind to the positively charged functional groups of the resin.
-
Washing: Wash the cartridge with a weak solvent to elute your desired product and any other non-anionic impurities. The phosphate will remain bound to the resin.
-
Elution (for phosphate recovery, if needed): If you need to recover the phosphate, you can elute it from the cartridge using a strong basic solution (e.g., NaOH).
-
Regeneration: For reuse, regenerate the resin as described in the FAQ section.
References
- 1. pca.state.mn.us [pca.state.mn.us]
- 2. Experiment 4: Phosphate Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 3. webs.um.es [webs.um.es]
- 4. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 5. scielo.br [scielo.br]
- 6. alliancechemical.com [alliancechemical.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Regeneration and modelling of a phosphorous removal and recovery hybrid ion exchange resin after long term operation with municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are performing Horner-Wadsworth-Emmons (HWE) reactions on base-sensitive substrates.
Troubleshooting Guide: Selecting the Right HWE Conditions
Base-sensitive substrates, particularly those with epimerizable stereocenters adjacent to the carbonyl group, require careful selection of reaction conditions to avoid side reactions and ensure high yields and stereoselectivity. Use the following decision tree to navigate common challenges.
Caption: Troubleshooting workflow for HWE reactions on sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: My standard HWE reaction using NaH is causing epimerization of the stereocenter alpha to my aldehyde. What should I do?
This is a classic problem with base-sensitive substrates. Strong bases like sodium hydride (NaH) are often too harsh, leading to the deprotonation of acidic protons, such as the one at an alpha-stereocenter.
Solution: Switch to milder reaction conditions. The most common and effective alternative is the Masamune-Roush conditions .[1][2] These conditions utilize a combination of a Lewis acid, typically lithium chloride (LiCl), and a milder organic amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N).[3][4] This system is effective for promoting olefination without causing significant epimerization.[5][6]
Q2: I need to synthesize a (Z)-alkene, but the standard HWE reaction gives me the (E)-isomer. How can I reverse the selectivity?
The standard HWE reaction thermodynamically favors the more stable (E)-alkene.[1][4] To obtain the (Z)-alkene with high selectivity, you must use a specific modification.
Solution: The Still-Gennari olefination is the state-of-the-art method for synthesizing (Z)-alkenes.[7][8] This procedure involves two key changes:
-
Phosphonate Reagent: Use a phosphonate with electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl)phosphonate.[4][9]
-
Base and Conditions: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a sequestering agent like 18-crown-6 at low temperatures (-78 °C).[9][10]
The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically formed (Z)-product.[4]
Q3: My reaction is sluggish or gives a very low yield, even with Masamune-Roush conditions. What could be the problem?
While Masamune-Roush conditions are mild, their success can still depend on the specific substrate and phosphonate reagent.
Troubleshooting Steps:
-
Check Reagent Quality: Ensure all reagents are anhydrous. Lithium chloride is hygroscopic and should be flame-dried under vacuum before use.[4] Solvents like acetonitrile or THF must be thoroughly dried.
-
Phosphonate Acidity: The pKa of your phosphonate is crucial. Standard triethylphosphonoacetate is acidic enough for DBU or Et₃N. However, if your phosphonate is less activated (lacks a strong electron-withdrawing group), the amine base may not be strong enough for complete deprotonation. In such cases, a stronger base might be necessary, but this increases the risk of side reactions.[11]
-
Temperature: While Masamune-Roush reactions are often run at 0 °C or room temperature, gently warming the reaction may improve the rate. However, monitor carefully for any substrate decomposition.[1]
Q4: Can I use other mild bases besides the LiCl/DBU system?
Yes, other conditions have been successfully used for base-sensitive substrates.
Alternatives:
-
Potassium Carbonate (K₂CO₃): For highly acidic phosphonates, K₂CO₃ can be an effective and very mild base. It is sometimes used with a phase-transfer catalyst like 18-crown-6.[11]
-
Magnesium Halides: Rathke extended the Masamune-Roush protocol to include magnesium halides (e.g., MgBr₂) with triethylamine.[1][12]
-
Lithium Hexafluoroisopropoxide (LiHFI): This has been reported as a highly effective mild base for HWE reactions of epimerizable aldehydes, providing high (E)-selectivity with minimal epimerization.[6]
Data Summary: Comparison of HWE Conditions
The following table summarizes typical conditions and outcomes for different HWE protocols.
| Condition Name | Base System | Typical Solvent | Temperature | Primary Product | Key Feature |
| Standard HWE | NaH, n-BuLi, NaOMe | THF, DME | 0 °C to RT | (E)-Alkene[1][4] | General purpose; not for sensitive substrates.[11] |
| Masamune-Roush | LiCl / DBU or Et₃N | Acetonitrile, THF | 0 °C to RT | (E)-Alkene[13] | Excellent for base-sensitive, epimerizable aldehydes.[2][3][5] |
| Still-Gennari | KHMDS / 18-crown-6 | THF | -78 °C | (Z)-Alkene[7][8] | Requires electron-withdrawing phosphonates.[4][9][10] |
| Weak Base | K₂CO₃ / 18-crown-6 | THF / H₂O | Room Temp. | (E)-Alkene | Used for very acidic phosphonates and sensitive substrates.[4][11] |
Key Experimental Protocols
Protocol 1: Masamune-Roush Conditions for (E)-Alkene Synthesis
This protocol is designed for substrates prone to epimerization.
Materials:
-
Base-sensitive aldehyde (1.0 equiv)
-
Triethylphosphonoacetate (or other phosphonate, 1.2 equiv)
-
Lithium Chloride (LiCl, 1.2 equiv), flame-dried under high vacuum
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv)
-
Anhydrous Acetonitrile (MeCN)
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add LiCl.
-
Add anhydrous acetonitrile, followed by the phosphonate ester. Stir to create a suspension.
-
Add the aldehyde to the suspension.
-
Cool the mixture to the desired temperature (typically 0 °C).
-
Slowly add DBU dropwise to the vigorously stirred mixture.[4]
-
Allow the reaction to slowly warm to room temperature and stir until TLC or LCMS analysis indicates complete consumption of the aldehyde (typically 1-4 hours).[4]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Protocol 2: Still-Gennari Conditions for (Z)-Alkene Synthesis
This protocol is specifically for achieving high (Z)-selectivity.
Materials:
-
Aldehyde (1.0 equiv)
-
Bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv, as a solution in THF or toluene)
-
18-crown-6 (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution dropwise and stir for 15-20 minutes.[4][9]
-
Add the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent dropwise. A color change (typically to yellow/orange) indicates ylide formation. Stir for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the (Z)-alkene.[9]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Still-Gennari Olefination [ch.ic.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: The Weinreb Amide-Type Horner-Wadsworth-Emmons (HWE) Reaction
Welcome to our dedicated technical support center for the Weinreb amide-type Horner-Wadsworth-Emmons (HWE) reaction. This resource is tailored for researchers, scientists, and professionals in drug development seeking to troubleshoot and optimize their synthetic strategies. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly focusing on the critical impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Weinreb amide-type HWE reaction is resulting in a low yield. What are the potential causes related to the solvent and other conditions?
Low yields in the Weinreb amide-type HWE reaction can stem from several factors, with solvent choice being a critical parameter. Suboptimal reaction conditions, such as the choice of base, cation, and temperature, are also significant contributors. For instance, using certain base and solvent combinations at low temperatures can lead to poor yields. An increase in temperature can sometimes improve the yield, but this is not universally applicable and depends on the specific reagents used.[1][2][3] It's also crucial to ensure the complete activation of the phosphonate reagent.
Q2: I am observing poor E/Z selectivity in my reaction. How does the solvent influence the stereochemical outcome?
The solvent can have a pronounced effect on the E/Z selectivity of the HWE reaction. While a comprehensive study on a wide range of solvents for the Weinreb amide-type reaction is not extensively documented in the provided results, the choice of tetrahydrofuran (THF) has been shown to be effective in achieving high (E)-selectivity under optimized conditions.[1][2][3] The cation associated with the base also plays a pivotal role in determining selectivity. For example, sodium cations have been shown to be conducive to (E)-selectivity, while the use of magnesium-based reagents like iPrMgCl in THF can lead to exclusively the (E)-isomer, irrespective of the reaction temperature.[1][2][3]
Q3: Can the concentration of the reaction mixture affect the outcome?
Yes, the concentration of the reactants can influence the reaction time and potentially the yield. In some cases, it has been observed that the reaction requires more time as the concentration is increased.[2] This might suggest that at higher concentrations, the active species could form aggregates, such as dimers, which may be less reactive.[2] Therefore, optimizing the concentration is a key step in developing a robust reaction protocol. The optimal conditions reported in one study included a concentration of 0.03 M in THF.[1][2][3]
Q4: Are there specific base and solvent combinations that are recommended for high (E)-selectivity?
Recent studies have highlighted the combination of isopropylmagnesium chloride (iPrMgCl) as a deprotonating reagent in tetrahydrofuran (THF) as a highly effective system for achieving excellent (E)-selectivity in the Weinreb amide-type HWE reaction.[1][2][3][4] This system has been shown to be robust for a variety of aliphatic and aromatic aldehydes.[5] The use of a magnesium cation appears to be crucial for the high (E)-selectivity, which remains high even at different reaction temperatures.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Weinreb amide-type HWE reaction, with a focus on the impact of solvent and other reaction conditions.
Issue 1: Low Product Yield
Possible Causes & Solutions:
-
Suboptimal Solvent: The choice of solvent is critical. If you are not using THF, consider switching to it as it has been shown to be effective.
-
Inappropriate Base/Cation Combination: The interplay between the base and its corresponding cation significantly impacts the reaction. Strong bases like n-BuLi or LHMDS in combination with certain cations might not be optimal. The use of iPrMgCl has been demonstrated to be highly effective.[1][2][3]
-
Low Reaction Temperature: For some base systems, such as those involving Grignard reagents, low temperatures can result in low yields. A systematic increase in the reaction temperature may improve the yield.[1][2][3]
-
Incorrect Stoichiometry: Ensure the correct stoichiometry of the phosphonate reagent and the base is used. Optimal conditions have been reported with 2.0 equivalents of the Weinreb amide-type HWE reagent and 1.8 equivalents of iPrMgCl.[1][2][3]
Issue 2: Poor or Incorrect Stereoselectivity (Low E/Z Ratio)
Possible Causes & Solutions:
-
Suboptimal Cation: The nature of the cation has a strong influence on stereoselectivity. Sodium cations have been reported to favor (E)-selectivity.[1][3] Magnesium(II) ions, as in iPrMgCl, have been shown to provide excellent (E)-selectivity.[1][3]
-
Inappropriate Base: The choice of base is crucial. While weak bases under Masamune-Roush or Rathke conditions can be effective in some HWE reactions, their efficacy in the Weinreb amide-type reaction for high (E)-selectivity may vary.[1][3] The use of iPrMgCl is recommended based on recent findings.[5][4]
-
Solvent Effects: While THF is a good starting point, other ethereal solvents could be explored. However, the provided data strongly supports THF for high (E)-selectivity.
Experimental Protocols & Data
Optimized Protocol for (E)-Selective Weinreb Amide-Type HWE Reaction
The following protocol is based on optimized conditions reported for achieving high (E)-selectivity.[1][2][3]
-
To a solution of the Weinreb amide-type HWE reagent (2.0 equivalents) in anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.03 M, add isopropylmagnesium chloride (iPrMgCl) (1.8 equivalents) at room temperature.
-
Stir the mixture for the appropriate time until the deprotonation is complete.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data on the Impact of Reaction Conditions
The following tables summarize the quantitative data on how different parameters affect the reaction outcome.
Table 1: Effect of Base, Cation, and Temperature on Yield and Selectivity
| Entry | Base (equiv.) | Cation | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | LHMDS (1.8) | Li⁺ | THF | -78 to rt | 85 | 91:9 |
| 2 | NaHMDS (1.8) | Na⁺ | THF | -78 to rt | 89 | >99:1 |
| 3 | KHMDS (1.8) | K⁺ | THF | -78 to rt | 82 | 93:7 |
| 4 | ⁿBuLi (1.8) | Li⁺ | THF | -78 to rt | 91 | 94:6 |
| 5 | NaH (1.8) | Na⁺ | THF | 0 to rt | 78 | >99:1 |
| 6 | ⁱPrMgCl (1.8) | Mg²⁺ | THF | -78 | 15 | >99:1 |
| 7 | ⁱPrMgCl (1.8) | Mg²⁺ | THF | 0 | 55 | >99:1 |
| 8 | ⁱPrMgCl (1.8) | Mg²⁺ | THF | rt | 95 | >99:1 |
Data adapted from recent studies on the Weinreb amide-type HWE reaction.[1][3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Weinreb amide-type HWE reaction.
References
- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. (E)-Selective Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications [organic-chemistry.org]
Technical Support Center: Weinreb Amide Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Weinreb amide reduction in their synthetic workflows. Our aim is to help you overcome common challenges, particularly the over-reduction to the corresponding alcohol, ensuring a high yield of the desired aldehyde or ketone.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-reduction in Weinreb amide reactions?
A1: Over-reduction of a Weinreb amide to an alcohol typically occurs when the tetrahedral intermediate, formed after the initial hydride attack, collapses prematurely to release the aldehyde or ketone in the presence of excess reducing agent.[1][2][3] The newly formed carbonyl compound is generally more reactive than the starting amide and is rapidly reduced further to the alcohol.[1] The stability of this intermediate is crucial for preventing this unwanted side reaction.[1][2][3]
Q2: How does the Weinreb amide structure help prevent over-reduction?
A2: The N-methoxy-N-methyl group of the Weinreb amide plays a critical role in stabilizing the tetrahedral intermediate.[1][3][4] Upon nucleophilic attack by a hydride reagent, the metal cation (e.g., Li+, Al+3) is chelated by the oxygen atoms of the carbonyl and the N-methoxy group, forming a stable five-membered ring.[1][3] This chelated intermediate is stable at low temperatures and does not readily collapse.[1][5] The aldehyde or ketone is only liberated during the aqueous workup, after the excess reducing agent has been quenched.[2]
Q3: My Weinreb amide reduction is still yielding a significant amount of the over-reduced alcohol. What are the likely causes and how can I troubleshoot this?
A3: Several factors can contribute to the over-reduction of Weinreb amides. Here are some common causes and troubleshooting steps:
-
Excess Reducing Agent: Using too much of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can lead to over-reduction. Carefully control the stoichiometry of the reducing agent.
-
Reaction Temperature: Allowing the reaction to warm up prematurely can cause the tetrahedral intermediate to break down. Maintain a low temperature (typically -78 °C) throughout the addition of the reducing agent and for a sufficient time afterward.[5]
-
Workup Procedure: An improper workup can lead to the formation of the aldehyde in the presence of active reducing agent. Ensure the reaction is thoroughly quenched at low temperature before warming. Quenching with nonaqueous HCl has been shown to avoid side reactions associated with typical aqueous workups.[6]
-
Choice of Reducing Agent: For sensitive substrates, powerful reducing agents like LiAlH₄ may be too reactive.[7] Consider using a milder or more selective reducing agent.
Troubleshooting Guide: Minimizing Over-reduction
This guide provides a systematic approach to troubleshooting and preventing the over-reduction of Weinreb amides.
Step 1: Re-evaluate the Reducing Agent
If over-reduction is a persistent issue, consider switching to a milder or more selective reducing agent. The choice of reagent can significantly impact the outcome of the reaction.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| LiAlH₄ (Lithium Aluminum Hydride) | THF, -78 °C to 0 °C | Readily available, powerful. | Prone to over-reduction, highly reactive with many functional groups. |
| DIBAL-H (Diisobutylaluminium Hydride) | THF or Toluene, -78 °C | Generally provides good yields of aldehydes, more selective than LiAlH₄.[8][9] | Can still cause over-reduction if not carefully controlled. |
| LDBBA (Lithium Diisobutyl-t-Butoxyaluminum Hydride) | THF, 0 °C | Quantitative yields of aldehydes with no over-reduction reported.[9] | Requires preparation from DIBAL-H and t-BuOH. |
| MgAB (Chloromagnesium dimethylaminoborohydride) | Ambient temperature | Enhanced chemoselectivity, partial reducing agent.[6][10] | May require the formation of a sodium bisulfite adduct to isolate the aldehyde.[6][10] |
| Sia₂BH (Disiamylborane) | THF | Can directly reduce tertiary amides to aldehydes.[11] | Challenging for primary and secondary amides.[11] |
Step 2: Optimize Reaction Conditions
Fine-tuning the reaction parameters is crucial for success.
-
Stoichiometry: Use the minimum effective amount of reducing agent. A slight excess (1.1-1.5 equivalents) is often sufficient.
-
Temperature Control: Maintain a consistently low temperature during the addition of the reducing agent and for the duration of the reaction. A cryostat or a dry ice/acetone bath is recommended.
-
Addition Rate: Add the reducing agent slowly and dropwise to the solution of the Weinreb amide to maintain a low localized concentration of the hydride.
Step 3: Refine the Workup Procedure
A carefully executed workup is essential to prevent the aldehyde from reacting with any remaining reducing agent.
-
Low-Temperature Quench: Quench the reaction at the reaction temperature (e.g., -78 °C) before allowing it to warm to room temperature.
-
Quenching Agent: A common method is the slow, dropwise addition of a quenching agent like ethyl acetate, followed by an aqueous workup (e.g., with Rochelle's salt or dilute acid).
-
Alternative Workup: For sensitive aldehydes, consider forming a sodium bisulfite adduct. This can help isolate the product and prevent further reaction or decomposition.[6][10] The aldehyde can be regenerated from the bisulfite adduct by treatment with aqueous formaldehyde.[6][10]
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Weinreb Amide with DIBAL-H
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF or toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1-1.5 eq) in an appropriate solvent (e.g., hexanes, toluene, or THF) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of ethyl acetate.
-
Allow the mixture to warm to 0 °C and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the mixture vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Formation and Regeneration of a Sodium Bisulfite Adduct
This protocol is adapted for the isolation of aldehyde products to prevent over-reduction or decomposition.[6][10]
Formation:
-
Following the reaction workup and extraction of the crude aldehyde into an organic solvent, cool the organic solution in an ice bath.
-
Prepare a saturated solution of sodium bisulfite in water.
-
Add the sodium bisulfite solution to the organic solution and stir vigorously for 1-2 hours.
-
The aldehyde bisulfite adduct will precipitate as a white solid.
-
Collect the solid by filtration and wash with the organic solvent to remove impurities.
Regeneration:
-
Suspend the filtered bisulfite adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether or dichloromethane) and water.
-
Add an excess of aqueous formaldehyde or a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the solid dissolves and the aldehyde is liberated into the organic layer.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified aldehyde.
Visualizations
Caption: Reaction pathway of Weinreb amide reduction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. acs.org [acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 11. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: The Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals manage the effects of temperature on the yield and selectivity of the Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting Guide
This guide addresses common issues encountered during HWE reactions, with a focus on temperature-related solutions.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, leading to a slow or stalled reaction.[1] | 1. Gradual Temperature Increase: Slowly warm the reaction from the initial low temperature (e.g., -78°C or 0°C) to room temperature.[1] 2. Elevated Temperatures: For less reactive substrates, gentle heating (reflux in THF or toluene) may be necessary to drive the reaction to completion.[2] 3. Monitor Progress: Use TLC or LC-MS to track the consumption of the starting materials and the formation of the product at different temperatures. |
| Ineffective deprotonation: The base may not be strong enough to fully deprotonate the phosphonate at the given temperature. | 1. Allow for Sufficient Time at Deprotonation Temperature: Ensure the phosphonate and base stir for an adequate amount of time (e.g., 30-60 minutes) before adding the carbonyl compound. 2. Optimize Deprotonation Temperature: While some deprotonations are performed at low temperatures, others may proceed more efficiently at 0°C or even room temperature. Consult literature for the specific phosphonate being used. | |
| Poor E/Z Selectivity (Low E-selectivity) | Reaction conditions favor the kinetic (Z)-isomer: Low temperatures often favor the kinetic product, which may not be the desired E-alkene. | 1. Increase Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[3] Reactions can be warmed to room temperature or heated to reflux to promote equilibration of intermediates, leading to higher E-selectivity.[1][3] 2. Choice of Cation: Lithium and sodium bases tend to favor the (E)-alkene more than potassium bases.[1][3] |
| Poor E/Z Selectivity (Low Z-selectivity) | Reaction conditions favor the thermodynamic (E)-isomer: Standard HWE conditions are designed to produce the E-alkene. | 1. Lower Reaction Temperature: To favor the kinetic (Z)-isomer, conduct the reaction at very low temperatures, typically -78°C.[4][5] 2. Still-Gennari Modification: Employ phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF) at low temperatures.[3] This modification is specifically designed to enhance Z-selectivity.[3] |
| Side Product Formation | Decomposition of reactants or intermediates: Base-sensitive functional groups on the aldehyde or ketone may degrade at higher temperatures. | 1. Temperature Screening: Perform the reaction at various temperatures to find an optimal balance between reaction rate and substrate stability. 2. Masamune-Roush Conditions: For base-sensitive substrates, consider using milder conditions such as LiCl with an amine base (e.g., DBU or triethylamine), which can often be run at moderate temperatures.[1] |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the E/Z selectivity of the HWE reaction?
A1: In the standard HWE reaction, higher temperatures typically increase the (E)-selectivity.[3] This is because the intermediates leading to the (E) and (Z) products can equilibrate. At higher temperatures, this equilibration is more efficient, favoring the formation of the more thermodynamically stable (E)-alkene.[3] Conversely, lower temperatures can sometimes "freeze" the kinetically favored intermediate, potentially leading to higher proportions of the (Z)-alkene.[4]
Q2: I am getting a low yield. Should I increase the temperature?
A2: Increasing the reaction temperature is a common strategy to improve low yields in HWE reactions, as it can increase the reaction rate.[1] However, this should be done cautiously. A gradual increase from a low temperature (e.g., -78°C) to room temperature is a good first step.[1] If the yield is still low, gentle heating may be required.[2] It is important to monitor the reaction by TLC or LC-MS to ensure that the starting materials are being consumed and that degradation is not occurring at higher temperatures.
Q3: Can temperature be used to reverse the stereoselectivity of the HWE reaction?
A3: While temperature has a significant influence, it is not always possible to completely reverse the stereoselectivity from high E to high Z (or vice versa) by temperature changes alone. The structure of the phosphonate reagent, the aldehyde, the base, and the solvent all play crucial roles.[4] For high (Z)-selectivity, it is often necessary to use specialized reagents, such as those in the Still-Gennari modification, in conjunction with low temperatures.[3]
Q4: What is the optimal starting temperature for an HWE reaction?
A4: A common starting point for the HWE reaction is to perform the deprotonation of the phosphonate at 0°C, followed by the addition of the aldehyde or ketone at a low temperature, such as -78°C.[6] The reaction is then often allowed to slowly warm to room temperature.[1] This allows for controlled formation of the initial adducts at low temperature while enabling the reaction to proceed to completion at a reasonable rate. However, the optimal temperature profile can vary significantly depending on the specific substrates and reagents used.
Quantitative Data on Temperature Effects
The following tables summarize the impact of temperature on the yield and selectivity of the HWE reaction from various studies.
Table 1: Effect of Temperature on a Weinreb Amide-Type HWE Reaction
| Entry | Base | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | LHMDS | -78 | - | 12:88 |
| 2 | LHMDS | -40 | - | 45:55 |
| 3 | LHMDS | 0 | - | 82:18 |
| 4 | LHMDS | 25 | - | 93:7 |
Data adapted from a study on Weinreb amide-type HWE reactions, demonstrating a clear trend towards higher E-selectivity with increasing temperature.[4]
Table 2: Temperature-Dependent E-Selectivity with a Phosphonoacetic Acid Reagent
| Entry | Solvent | Temperature | Yield (%) | E:Z Ratio |
| 1 | Toluene | Reflux | - | 95:5 |
| 2 | THF | Reflux | - | 87:13 |
| 3 | THF | 0°C | - | 77:23 |
Data from a study using bis-(2,2,2-trifluoroethyl)phosphonoacetic acid, showing that higher temperatures in different solvents improve E-selectivity.[2]
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening to Optimize E-Selectivity
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate ester (1.2 equivalents) in anhydrous THF in a round-bottom flask.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add the base (e.g., NaH, 1.2 equivalents) portion-wise. Stir the mixture for 30-60 minutes at 0°C.
-
Carbonyl Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Temperature Screening:
-
Condition A (-78°C): Maintain the reaction at -78°C and monitor its progress by TLC.
-
Condition B (Room Temperature): After addition at -78°C, remove the cooling bath and allow the reaction to warm to room temperature. Monitor by TLC.
-
Condition C (Reflux): After warming to room temperature, equip the flask with a condenser and heat the reaction to reflux. Monitor by TLC.
-
-
Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC to determine the yield and E/Z ratio for each temperature condition.
Visualizations
Caption: Troubleshooting workflow for HWE reaction issues.
Caption: Temperature's influence on HWE selectivity pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Olefination Reagents: Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate vs. Still-Gennari Reagents
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical step in the construction of complex molecules. The geometry of a carbon-carbon double bond profoundly influences a molecule's biological activity and physicochemical properties. This guide provides an objective comparison between two key methodologies in Horner-Wadsworth-Emmons (HWE) chemistry: the use of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate for the synthesis of α,β-unsaturated Weinreb amides and the Still-Gennari modification for the selective formation of Z-alkenes.
This comparison will delve into their respective performance, supported by experimental data, and provide detailed experimental protocols to assist in the selection of the optimal synthetic strategy.
At a Glance: Key Differences
| Feature | This compound | Still-Gennari Reagent |
| Primary Product | α,β-Unsaturated N-methoxy-N-methylamides (Weinreb Amides) | Z-α,β-Unsaturated Esters and other electron-deficient alkenes |
| Typical Stereoselectivity | Predominantly E (trans) under standard HWE conditions | Predominantly Z (cis) |
| Stereochemical Control | Thermodynamic | Kinetic[1] |
| Phosphonate Structure | Diethyl phosphonate ester | Bis(2,2,2-trifluoroethyl) or similar electron-withdrawing phosphonate esters[2][3] |
| Typical Reaction Conditions | Varies, can include bases like LiHMDS, NaHMDS, ⁱPrMgCl[2][4] | Strong, non-coordinating bases (e.g., KHMDS) with crown ethers (e.g., 18-crown-6) at low temperatures (-78 °C)[1][5] |
| Key Application | Synthesis of versatile intermediates (Weinreb amides) for preparing ketones and aldehydes[6][7] | Direct and highly selective synthesis of Z-olefins[3] |
Performance Data: A Comparative Analysis
The choice between these reagents is primarily driven by the desired alkene geometry. The following tables summarize representative experimental data for the olefination of various aldehydes.
Table 1: Olefination with this compound (E-Selective)
This reagent is a specialized phosphonate for creating α,β-unsaturated Weinreb amides, which are valuable intermediates. The E/Z selectivity can be tuned by the choice of base and reaction conditions.
| Aldehyde | Base / Conditions | Solvent | Temp. (°C) | Yield (%) | E/Z Ratio |
| 4-Phenylbutanal | ⁱPrMgCl | THF | 50 | 99 | 99 / 1 |
| Cyclohexanecarboxaldehyde | ⁱPrMgCl | THF | 50 | 99 | >99 / <1 |
| Heptanal | LHMDS | THF | 25 | 98 | 80 / 20 |
| Heptanal | NaHMDS | THF | 25 | 99 | 94 / 6 |
| Heptanal | ⁱPrMgCl | THF | 50 | 99 | 98 / 2 |
| Benzaldehyde | NaH | THF | rt | - | >95 / <5 |
Data compiled from references[2][4].
Table 2: Olefination with Still-Gennari Type Reagents (Z-Selective)
The Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, to achieve high Z-selectivity.
| Aldehyde | Phosphonate Reagent | Base / Conditions | Solvent | Temp. (°C) | Yield (%) | Z/E Ratio |
| Benzaldehyde | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | THF | -78 | 95 | >99 / <1 |
| Cyclohexanecarboxaldehyde | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | THF | -78 | 91 | >99 / <1 |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 | 78 | 94 / 6 (15.5:1) |
| Benzaldehyde | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 99 | 97 / 3 |
| Octanal | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 85 | 88 / 12 |
Data compiled from references[1][5][8].
Reaction Mechanisms and Stereoselectivity
The differing stereochemical outcomes of these reactions are a direct result of their distinct reaction pathways. The standard HWE reaction is under thermodynamic control, favoring the more stable E-alkene. In contrast, the Still-Gennari modification is under kinetic control.
In the Still-Gennari reaction, the electron-withdrawing groups (e.g., trifluoroethyl) on the phosphonate oxygen atoms increase the electrophilicity of the phosphorus atom and accelerate the collapse of the oxaphosphetane intermediate. This rapid, irreversible elimination prevents equilibration to the thermodynamically more stable anti-intermediate, thus locking in the kinetically favored syn-addition pathway which leads to the Z-alkene.[3][7]
Experimental Protocols
Protocol 1: General Procedure for E-Selective Synthesis of α,β-Unsaturated Weinreb Amides
This protocol is based on the conditions developed for high E-selectivity using Grignard reagents.
Materials:
-
This compound (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Isopropylmagnesium chloride (ⁱPrMgCl) (1.2 equiv, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.
-
Dissolve the phosphonate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of ⁱPrMgCl dropwise to the phosphonate solution. Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the aldehyde (either neat or as a solution in THF) to the reaction mixture.
-
Allow the reaction to warm to the desired temperature (e.g., 50 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired E-α,β-unsaturated Weinreb amide.[2][4]
Protocol 2: Still-Gennari Modification for Z-Alkene Synthesis
This protocol is a representative procedure for achieving high Z-selectivity.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1-1.5 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1-1.5 equiv, as a solution in THF or toluene)
-
18-crown-6 (1.2-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the cooled THF/18-crown-6 mixture and stir for 10-15 minutes.
-
Add the bis(2,2,2-trifluoroethyl) phosphonoacetate dropwise. The solution should turn colored, indicating carbanion formation. Stir for 30 minutes at -78 °C.
-
Add the aldehyde as a solution in a small amount of anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup by extracting with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Z-alkene.[5]
Experimental Workflow Comparison
The following diagram illustrates the decision-making process and general workflow when choosing between these two olefination strategies.
Conclusion
This compound and Still-Gennari reagents represent two powerful, yet distinct, tools within the Horner-Wadsworth-Emmons reaction manifold.
-
This compound is the reagent of choice for synthesizing α,β-unsaturated Weinreb amides . While standard conditions can be tuned to strongly favor the E-isomer , its primary value lies in the versatile Weinreb amide functionality, which serves as a robust precursor to ketones and aldehydes.
-
The Still-Gennari modification is the premier method for the stereoselective synthesis of Z-alkenes . By employing phosphonates with electron-withdrawing groups under specific, kinetically controlled conditions, it provides reliable and high selectivity for the often more challenging Z-isomer, which is a common motif in complex natural products.
For synthetic chemists, the decision is clear-cut and depends entirely on the strategic goals: for versatile ketone precursors with a preference for E-geometry, the Weinreb amide phosphonate is ideal. For direct and high-fidelity access to Z-olefins, the Still-Gennari protocol is unparalleled.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alkene Synthesis: The Horner-Wadsworth-Emmons Reaction vs. the Wittig Reaction
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. Among the arsenal of olefination reactions, the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction, stand out as indispensable tools. For researchers, scientists, and professionals in drug development, a nuanced understanding of these methodologies is critical for designing efficient and stereoselective synthetic routes. This guide provides a detailed, data-driven comparison of the HWE and Wittig reactions, highlighting the distinct advantages of the HWE reaction in many synthetic applications.
Key Advantages of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction offers several significant advantages over the traditional Wittig reaction, making it a preferred method for the synthesis of (E)-alkenes and for reactions with less reactive carbonyl compounds.[1]
Simplified Product Purification: The most significant practical advantage of the HWE reaction is the nature of its byproduct. The reaction generates a water-soluble phosphate ester, which can be easily removed from the reaction mixture through a simple aqueous extraction.[2][3] In stark contrast, the Wittig reaction produces triphenylphosphine oxide (TPPO), a non-polar and often crystalline solid that can be notoriously difficult to separate from the desired alkene product, frequently necessitating column chromatography.[4][5][6] This difference can lead to significant savings in time and resources during product purification.
Enhanced Nucleophilicity and Reactivity: The phosphonate carbanions employed in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[2][7] This enhanced nucleophilicity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.[8]
Superior (E)-Stereoselectivity: The HWE reaction is renowned for its high (E)-stereoselectivity, typically favoring the formation of the thermodynamically more stable trans-alkene.[8][9][10] This is a significant advantage in syntheses where specific stereoisomers are required. While the stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide, with stabilized ylides favoring (E)-alkenes and non-stabilized ylides favoring (Z)-alkenes, the HWE reaction provides a more general and reliable route to (E)-alkenes.[11][12] However, it is worth noting that modifications to both reactions, such as the Still-Gennari modification for the HWE reaction and the Schlosser modification for the Wittig reaction, can be employed to achieve high (Z)-selectivity.[13][14][15]
Quantitative Performance Comparison
The following table summarizes representative experimental data comparing the performance of the Horner-Wadsworth-Emmons and Wittig reactions in the synthesis of stilbene derivatives, a common benchmark for olefination reactions.
| Reaction | Aldehyde | Phosphorus Reagent | Base/Conditions | Product | Yield (%) | E:Z Ratio | Reference |
| HWE | Benzaldehyde | Diethyl benzylphosphonate | NaH, THF | Stilbene | 85-95 | >95:5 (E) | [16] |
| Wittig | Benzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi, THF | Stilbene | 70-85 | ~50:50 to Z-major | [16] |
| HWE | 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | NaOEt, EtOH | Ethyl 4-methoxycinnamate | 92 | >98:2 (E) | [17] |
| Wittig | 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - (stabilized ylide) | Ethyl 4-methoxycinnamate | 66 | 92:8 (E) | [18] |
| HWE | 4-Nitrobenzaldehyde | Diethyl (4-nitrobenzyl)phosphonate | K2CO3, 18-crown-6, CH3CN | 4,4'-Dinitrostilbene | 93 | >99:1 (E) | [16] |
| Wittig | 4-Nitrobenzaldehyde | 4-Nitrobenzyltriphenylphosphonium bromide | NaH, DMF | 4,4'-Dinitrostilbene | 75 | 21:79 (Z) | [16] |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway.
Caption: A diagram comparing the reaction pathways of the Wittig and HWE reactions.
A generalized experimental workflow for both reactions highlights the key difference in the purification step.
Caption: A generalized experimental workflow for the Wittig and HWE reactions.
Experimental Protocols
Horner-Wadsworth-Emmons Reaction: Synthesis of (E)-Stilbene
Materials:
-
Diethyl benzylphosphonate (1.0 mmol, 228 mg)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 44 mg)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (44 mg).
-
Wash the sodium hydride with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve diethyl benzylphosphonate (228 mg) in anhydrous THF (2 mL) and add it dropwise to the sodium hydride suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear, indicating the formation of the phosphonate carbanion.
-
Add a solution of benzaldehyde (106 mg) in anhydrous THF (3 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford (E)-stilbene as a white solid.
Wittig Reaction: Synthesis of Stilbene
Materials:
-
Benzyltriphenylphosphonium chloride (1.0 mmol, 389 mg)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
n-Butyllithium (1.6 M in hexanes, 1.1 mmol, 0.69 mL)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyltriphenylphosphonium chloride (389 mg) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (0.69 mL) dropwise to the suspension. A deep red or orange color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde (106 mg) in anhydrous THF (2 mL) dropwise to the ylide solution at 0 °C. The color of the reaction mixture will likely fade.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of stilbene isomers and triphenylphosphine oxide, is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to separate the alkene isomers and remove the triphenylphosphine oxide.
Conclusion
The Horner-Wadsworth-Emmons reaction presents several compelling advantages over the traditional Wittig reaction. Its key benefits of a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity make it a more robust and efficient method for many olefination reactions.[1] While the Wittig reaction remains a valuable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds. For researchers in drug development and complex molecule synthesis, the reliability and ease of purification associated with the HWE reaction can lead to significant time and resource savings.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. synarchive.com [synarchive.com]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Phosphonate Carbanions vs. Phosphonium Ylides in Olefination Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the creation of carbon-carbon double bonds is a foundational step. Among the arsenal of olefination methods, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, and the Wittig reaction, employing phosphonium ylides, are two of the most powerful and widely adopted strategies. This guide provides an objective comparison of these two key reagents, supported by experimental data, to aid in the rational selection of the most appropriate method for a given synthetic challenge.
At a Glance: Key Distinctions
Phosphonate carbanions and phosphonium ylides, while both serving to convert carbonyls into alkenes, exhibit fundamental differences in their reactivity, stereoselectivity, and practical handling. The HWE reaction is often favored for its generally higher E-selectivity, the enhanced reactivity of the phosphonate carbanion, and the straightforward removal of its water-soluble phosphate byproduct.[1] In contrast, the Wittig reaction offers a valuable route to Z-alkenes, particularly when using non-stabilized ylides.
Comparative Data Overview
The following tables summarize the key differences in properties and reactivity between phosphonate carbanions and phosphonium ylides.
| Property | Phosphonate Carbanions (HWE Reagents) | Phosphonium Ylides (Wittig Reagents) |
| Structure | R'-C⁻H-P(O)(OR)₂ | R'-C⁻H-P⁺Ph₃ |
| Nucleophilicity | More nucleophilic[2][3] | Less nucleophilic |
| Basicity | Less basic[2] | More basic |
| pKa of Conjugate Acid | ~13 (for triethyl phosphonoacetate) | ~22-35 (for unstabilized ylides)[4] |
| Byproduct | Dialkyl phosphate (water-soluble)[5][6] | Triphenylphosphine oxide (often requires chromatography for removal) |
| Reagent Preparation | Typically via Michaelis-Arbuzov reaction[6] | From an alkyl halide and triphenylphosphine, followed by deprotonation[7] |
Table 1: General Properties of Phosphonate Carbanions and Phosphonium Ylides
| Reaction Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Typical Stereoselectivity | Predominantly (E)-alkenes[2][3] | Stabilized ylides: (E)-alkenes; Non-stabilized ylides: (Z)-alkenes |
| Reactivity with Ketones | Generally reactive, including with hindered ketones[3] | Often sluggish with ketones, especially hindered ones |
| Substrate Scope | Broad, including aldehydes and a wide range of ketones[3] | Broad for aldehydes; more limited for ketones |
| Control of Stereochemistry | High (E)-selectivity is common. Still-Gennari modification for (Z)-selectivity.[3] | Dependent on ylide stability and reaction conditions. Schlosser modification for (E)-selectivity with non-stabilized ylides. |
Table 2: Comparison of HWE and Wittig Reactions
Experimental Data: Synthesis of Stilbene
To provide a direct comparison, the synthesis of stilbene from benzaldehyde is a classic example that highlights the differences in yield and stereoselectivity between the HWE and Wittig reactions.
| Reaction | Reagent | Yield (%) | E:Z Ratio | Reference |
| HWE | Triethyl phosphonoacetate | 98 | 98:2 | [1] |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | 92 | 92:8 | [1] |
Table 3: Comparative Synthesis of Stilbene Derivatives
Experimental Protocols
Detailed experimental protocols for the preparation of the necessary reagents and the execution of both the HWE and Wittig reactions for the synthesis of stilbene are provided below.
Preparation of HWE Reagent: Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine benzyl bromide (1.0 eq) and triethyl phosphite (1.2-1.5 eq).[8]
-
The mixture can be heated neat or in a high-boiling solvent like toluene.[9]
-
Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[8]
-
After completion, cool the reaction mixture to room temperature.
-
Remove excess triethyl phosphite and solvent (if used) under reduced pressure.
-
Purify the crude diethyl benzylphosphonate by vacuum distillation.[8][9]
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of (E)-Stilbene
Materials:
-
Diethyl benzylphosphonate
-
Benzaldehyde
-
Sodium hydride (NaH) or other suitable base (e.g., KOtBu)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a suspension of NaH (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) to yield predominantly (E)-stilbene.
Preparation of Wittig Reagent: Benzyltriphenylphosphonium Chloride
Materials:
-
Triphenylphosphine
-
Benzyl chloride
-
Anhydrous toluene or chloroform[10]
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) and benzyl chloride (1.0 eq) in anhydrous toluene or chloroform.[10][11]
-
Reflux the mixture for 2-3 hours.[10]
-
Cool the reaction mixture, and the phosphonium salt will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain benzyltriphenylphosphonium chloride.[10]
Wittig Reaction: Synthesis of Stilbene
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Strong base (e.g., n-butyllithium, sodium hydroxide)
-
Anhydrous solvent (e.g., THF, dichloromethane)[12]
Procedure:
-
Suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise until the characteristic orange-red color of the ylide persists.
-
To the resulting ylide solution, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the ylide color disappears (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
The crude product, a mixture of (E)- and (Z)-stilbene and triphenylphosphine oxide, is typically purified by column chromatography.
Mechanistic Comparison
The distinct outcomes of the HWE and Wittig reactions can be attributed to their different reaction mechanisms.
Figure 1: Reaction pathways of HWE and Wittig reactions.
The reversibility of the initial addition step in the HWE reaction allows for equilibration to the thermodynamically more stable intermediate, which leads to the predominant formation of the (E)-alkene.[13] In contrast, the formation of the oxaphosphetane in the Wittig reaction with unstabilized ylides is often irreversible and kinetically controlled, leading to the (Z)-alkene.
Applications in Drug Development
Both the HWE and Wittig reactions are extensively used in the synthesis of pharmaceuticals and natural products.
The HWE reaction has been instrumental in the total synthesis of numerous complex molecules, including prostaglandins and macrolide antibiotics.[5][14] For instance, a key step in the synthesis of Prostaglandin F2α by E.J. Corey involved an HWE reaction to construct a crucial carbon-carbon double bond with high stereocontrol.[5]
The Wittig reaction is also a workhorse in pharmaceutical synthesis. A notable example is its use in the industrial synthesis of Vitamin A.[3] It has also been employed in the synthesis of various drugs, including the antidepressant Prozac and the antibiotic erythromycin.[15] The synthesis of Nalmefene, an opioid antagonist, can be achieved from naltrexone using a Wittig reaction.[5]
Figure 2: General workflow for olefination reactions.
Conclusion
Both phosphonate carbanions and phosphonium ylides are indispensable tools in modern organic synthesis. The Horner-Wadsworth-Emmons reaction, employing phosphonate carbanions, is generally the method of choice for the synthesis of (E)-alkenes due to its high stereoselectivity, the reactivity of the carbanion, and the ease of byproduct removal. The Wittig reaction, utilizing phosphonium ylides, remains a premier method for the synthesis of alkenes, particularly for accessing (Z)-isomers from unstabilized ylides. A thorough understanding of the strengths and limitations of each reagent, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of complex synthetic routes for novel therapeutics and other advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Benzyltriphenylphosphonium chloride | C25H22P.Cl | CID 70671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. brainly.com [brainly.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
Revolutionizing Complex Molecule Synthesis: A Comparative Guide to Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a perpetual challenge. Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate has emerged as a powerful reagent in the synthetic chemist's toolbox, particularly for the stereoselective synthesis of α,β-unsaturated N-methoxy-N-methylamides, also known as Weinreb amides.[1] These amides are highly valued as versatile intermediates, readily convertible to ketones, aldehydes, and other functional groups crucial for the synthesis of natural products and pharmaceuticals.[2][3]
This guide provides an objective comparison of this compound with alternative olefination reagents, supported by experimental data to inform reagent selection in complex molecule synthesis.
Mechanism of Action and Advantages
This compound is primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction.[1][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[5] A key advantage of the HWE reaction over the traditional Wittig reaction is the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[6][7] Furthermore, the phosphonate-stabilized carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of electrophiles, including sterically hindered ketones.[7]
The use of this compound in the HWE reaction typically favors the formation of (E)-alkenes with high stereoselectivity.[4][8] The resulting α,β-unsaturated Weinreb amides are stable intermediates that can be reacted with organometallic reagents (like Grignard or organolithium reagents) to produce ketones, or reduced to form aldehydes, without the common problem of over-addition that can occur with other acyl compounds.[3][9]
Comparative Performance
The choice of olefination reagent is critical and depends on the specific substrate and desired stereochemical outcome. Below is a comparison of this compound with other common olefination methods.
| Reagent/Method | Typical Substrates | Predominant Stereoselectivity | Advantages | Disadvantages |
| This compound (HWE) | Aldehydes, Ketones | (E)-selective | - Forms versatile Weinreb amide intermediates- Easy removal of byproduct- High reactivity and good yields[1][5] | - Can be less effective for hindered ketones |
| Wittig Reagents (Non-stabilized ylides) | Aldehydes | (Z)-selective[10] | - Well-established method | - Phosphine oxide byproduct can be difficult to remove- Lower reactivity with ketones |
| Still-Gennari Reagents | Aldehydes, Ketones | (Z)-selective[11] | - High (Z)-selectivity | - Reagents can be sensitive to reaction conditions[11] |
| Peterson Olefination | Aldehydes, Ketones | (E)- or (Z)-selectivity depending on workup conditions[12] | - Stereochemical outcome can be controlled | - Requires stoichiometric use of silicon reagents- Can produce diastereomeric intermediates that require separation[12] |
| Julia-Kocienski Olefination | Aldehydes, Ketones | (E)-selective | - Good for complex substrates | - Multi-step process |
Experimental Protocols
Below are generalized experimental protocols for the Horner-Wadsworth-Emmons reaction using this compound.
Protocol 1: Strong Base Conditions
-
Carbanion Formation: Dissolve this compound (1.1 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq) or n-butyllithium (n-BuLi), portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.[6]
-
Reaction with Electrophile: Cool the solution of the carbanion to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in dry THF dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Mild Base Conditions (Masamune-Roush conditions)
For base-sensitive substrates, a milder protocol can be employed.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq) and lithium chloride (LiCl, 1.2 eq) in anhydrous acetonitrile.
-
Addition of Base and Electrophile: Add a mild base, such as triethylamine (NEt3) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution, followed by the aldehyde or ketone (1.0 eq).
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). The work-up and purification follow the same procedure as described in Protocol 1.
Workflow and Pathway Diagrams
To visualize the experimental process and the central role of the Weinreb amide intermediate, the following diagrams are provided.
Caption: Experimental workflow for the HWE reaction.
References
- 1. This compound [benchchem.com]
- 2. Asymmetric synthesis and applications of beta-amino Weinreb amides: asymmetric synthesis of (S)-coniine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Peterson Olefination [organic-chemistry.org]
A Comparative Spectroscopic Analysis of α,β-Unsaturated Weinreb Amides and Their Carbonyl Counterparts
For researchers, scientists, and drug development professionals, the precise characterization of synthesized molecules is paramount. This guide provides an objective comparison of the spectral data of α,β-unsaturated Weinreb amides with analogous α,β-unsaturated esters and ketones, supported by experimental data. Understanding the nuanced differences in their spectroscopic signatures allows for unambiguous identification and a deeper comprehension of their electronic properties.
This comparison focuses on a representative set of cinnamoyl derivatives: (E)-N-methoxy-N-methylcinnamamide, (E)-ethyl 3-phenylacrylate, and (E)-4-phenylbut-3-en-2-one. The data presented highlights the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Quantitative Spectral Data Comparison
The following tables summarize the key spectral data for the compared α,β-unsaturated carbonyl compounds.
¹H NMR Spectral Data
| Compound | δ (ppm) of Hα | δ (ppm) of Hβ | J (Hz) of Hα-Hβ |
| (E)-N-methoxy-N-methylcinnamamide | ~6.8 | ~7.7 | ~16 |
| (E)-ethyl 3-phenylacrylate | ~6.4 | ~7.7 | ~16 |
| (E)-4-phenylbut-3-en-2-one | ~6.7 | ~7.5 | ~16 |
Caption: Comparison of ¹H NMR chemical shifts for the vinylic protons of the α,β-unsaturated Weinreb amide, ester, and ketone.
¹³C NMR Spectral Data
| Compound | δ (ppm) of C=O | δ (ppm) of Cα | δ (ppm) of Cβ |
| (E)-N-methoxy-N-methylcinnamamide | ~167 | ~118 | ~143 |
| (E)-ethyl 3-phenylacrylate | ~166 | ~118 | ~145 |
| (E)-4-phenylbut-3-en-2-one | ~198 | ~129 | ~145 |
Caption: Comparison of ¹³C NMR chemical shifts for the carbonyl and vinylic carbons.
IR Spectral Data
| Compound | ν (cm⁻¹) of C=O | ν (cm⁻¹) of C=C |
| (E)-N-methoxy-N-methylcinnamamide | ~1650 | ~1620 |
| (E)-ethyl 3-phenylacrylate | ~1715 | ~1635 |
| (E)-4-phenylbut-3-en-2-one | ~1670 | ~1625 |
Caption: Comparison of the carbonyl and alkene stretching frequencies in the IR spectra.
Mass Spectrometry Data
| Compound | Key Fragmentation Ions (m/z) |
| (E)-N-methoxy-N-methylcinnamamide | [M]+•, [M-OCH₃]+, [M-N(O)CH₃]+, [C₆H₅CH=CHCO]+ |
| (E)-ethyl 3-phenylacrylate | [M]+•, [M-OC₂H₅]+, [C₆H₅CH=CHCO]+, [C₆H₅]+ |
| (E)-4-phenylbut-3-en-2-one | [M]+•, [M-CH₃]+, [C₆H₅CH=CHCO]+, [C₆H₅]+ |
Caption: Prominent ions observed in the electron ionization mass spectra of the compared compounds.
Experimental Protocols
General Synthesis of α,β-Unsaturated Weinreb Amides
A typical procedure for the synthesis of an α,β-unsaturated Weinreb amide involves the coupling of an α,β-unsaturated carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.
-
Acid Chloride Formation: The α,β-unsaturated carboxylic acid (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane or toluene). A chlorinating agent, such as oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.), is added dropwise at 0 °C, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.
-
Amide Formation: The resulting crude acid chloride is dissolved in a fresh portion of an anhydrous aprotic solvent. In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.5 eq.) is suspended in the same solvent and cooled to 0 °C. A base, such as triethylamine or pyridine (2.5 eq.), is added to the suspension. The solution of the acid chloride is then added dropwise to the N,O-dimethylhydroxylamine mixture. The reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Liquid samples can be analyzed as a thin film on NaCl or KBr plates, while solid samples are analyzed as a KBr pellet.
-
Mass Spectrometry: Electron ionization mass spectra (EI-MS) are obtained on a mass spectrometer with an ionization energy of 70 eV.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and spectral analysis of α,β-unsaturated Weinreb amides.
Discussion of Spectral Differences
The electronic nature of the carbonyl group in α,β-unsaturated Weinreb amides is significantly influenced by the nitrogen and oxygen atoms of the N-methoxy-N-methylamide moiety, leading to distinct spectral characteristics compared to their ester and ketone analogs.
-
¹H NMR: The α-proton (Hα) of the Weinreb amide is typically found at a similar or slightly downfield chemical shift compared to the ester and ketone, while the β-proton (Hβ) shows less variation among the three. The key difference lies in the signals for the N-methoxy and N-methyl groups, which appear as sharp singlets around 3.7 and 3.2 ppm, respectively, and are characteristic of the Weinreb amide functionality.
-
¹³C NMR: The most significant difference is observed in the chemical shift of the carbonyl carbon (C=O). The carbonyl carbon of the α,β-unsaturated ketone is the most deshielded, appearing around 198 ppm. In contrast, the carbonyl carbons of the Weinreb amide and ester are more shielded due to the resonance contribution from the adjacent heteroatoms, appearing at approximately 167 ppm and 166 ppm, respectively.[1] The α- and β-carbon chemical shifts are more comparable across the series, although the α-carbon of the ketone is noticeably more downfield.
-
IR Spectroscopy: The position of the carbonyl stretching frequency (ν C=O) is a powerful diagnostic tool. The ester exhibits the highest frequency at around 1715 cm⁻¹, followed by the ketone at approximately 1670 cm⁻¹. The Weinreb amide shows the lowest carbonyl stretching frequency at about 1650 cm⁻¹.[2] This trend is attributed to the greater electron-donating resonance effect of the nitrogen atom in the amide compared to the oxygen atom in the ester, which decreases the double bond character of the carbonyl group.
-
Mass Spectrometry: All three classes of compounds exhibit a molecular ion peak. A common fragmentation pathway involves the cleavage of the bond α to the carbonyl group. For the Weinreb amide, characteristic losses of the methoxy (-OCH₃) and the N-methoxy-N-methylamino (-N(O)CH₃) groups are observed. The ester shows a prominent loss of the ethoxy group (-OC₂H₅). The ketone displays a characteristic loss of the methyl group (-CH₃). A common fragment for all three cinnamoyl derivatives is the cinnamoyl cation ([C₆H₅CH=CHCO]⁺).
References
A Comparative Guide to Olefination Reactions for Industrial Applications: The Rise of the Weinreb Amide HWE Reaction
For researchers, scientists, and drug development professionals, the selection of an appropriate olefination reaction is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the scalability and industrial applicability of the Weinreb amide-type Horner-Wadsworth-Emmons (HWE) reaction against two other cornerstone olefination methods: the Wittig reaction and the Julia-Kocienski olefination. The comparison is supported by available experimental data and detailed methodologies to aid in informed decision-making for large-scale synthesis.
The formation of carbon-carbon double bonds is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. While numerous olefination methods exist, the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Julia-Kocienski olefination are among the most utilized.[1] A recent advancement in the HWE reaction, employing Weinreb amides, has demonstrated significant potential for robust and scalable (E)-selective alkene synthesis.[2][3]
Executive Summary: Key Advantages of the Weinreb Amide-Type HWE Reaction
The Weinreb amide-type HWE reaction offers several distinct advantages for industrial applications compared to traditional olefination methods. These benefits primarily revolve around improved process efficiency, enhanced safety, and greater synthetic versatility. The use of a Weinreb amide moiety allows for a more controlled reaction that is less prone to over-reduction and side reactions, which is a common challenge in large-scale synthesis.[4] Furthermore, recent developments have shown that the reaction conditions can be optimized to be highly selective, robust, and scalable, making it an attractive option for industrial consideration.[3][5]
Comparative Analysis of Olefination Reactions
The choice of an olefination method for industrial scale-up depends on a multitude of factors including stereoselectivity, yield, substrate scope, process safety, and overall cost-effectiveness. Below is a comparative overview of the Weinreb amide-type HWE reaction, the Wittig reaction, and the Julia-Kocienski olefination.
| Parameter | Weinreb Amide-Type HWE Reaction | Wittig Reaction | Julia-Kocienski Olefination |
| Stereoselectivity | Typically high (E)-selectivity.[2][6] | Variable; stabilized ylides favor (E)-alkenes, non-stabilized ylides favor (Z)-alkenes.[7][8] | Generally high (E)-selectivity.[9][10] |
| Byproduct | Water-soluble phosphate esters. | Triphenylphosphine oxide (often requires chromatography for removal).[11] | Water-soluble sulfinate salts and a heteroaromatic thiol. |
| Reagent Stability | Phosphonate reagents are generally stable. | Ylides, especially non-stabilized ones, can be air and moisture sensitive. | Sulfone reagents are typically stable solids. |
| Substrate Scope | Broad, including aliphatic, α,β-unsaturated, and aromatic aldehydes.[3] | Broad, but can be limited by sterically hindered ketones.[8] | Broad, with good functional group tolerance.[9][10] |
| Process Safety | Generally safer due to less hazardous reagents and byproducts. | Can involve pyrophoric bases like n-butyllithium. | Can involve strong bases and potentially toxic reagents. |
| Scalability | Demonstrated to be robust and scalable.[3] | Widely used in industry, but byproduct removal can be a challenge on a large scale.[12][13] | Scalable, with one-pot modifications improving its practicality.[14] |
Green Chemistry Metrics: A Comparative Look
In the context of industrial applications, green chemistry metrics such as Process Mass Intensity (PMI) and E-Factor are crucial for evaluating the sustainability of a synthetic route. PMI is defined as the total mass of materials used (raw materials, solvents, reagents, process water) to produce a certain mass of product. The E-Factor represents the mass of waste produced per unit of product.
While specific, directly comparable industrial-scale data for all three reactions on the same substrate is scarce in publicly available literature, the following table provides a qualitative and extrapolated comparison based on the inherent characteristics of each reaction.
| Metric | Weinreb Amide-Type HWE Reaction | Wittig Reaction | Julia-Kocienski Olefination |
| Process Mass Intensity (PMI) | Potentially lower due to easier workup and fewer purification steps. | Can be high due to the mass of triphenylphosphine oxide and the need for extensive purification. | Generally moderate, with one-pot procedures reducing solvent usage. |
| E-Factor | Lower, as the main byproduct is a water-soluble salt, minimizing organic waste. | Higher, due to the generation of a significant amount of triphenylphosphine oxide waste. | Moderate, with byproducts being salts and a recyclable thiol. |
| Atom Economy | Moderate to good. | Generally lower due to the high molecular weight of the phosphine oxide byproduct. | Moderate to good. |
Experimental Protocols for Key Olefination Reactions
Detailed and scalable experimental protocols are essential for the successful implementation of these reactions in an industrial setting.
General Protocol for Weinreb Amide-Type HWE Reaction (Lab Scale)
This protocol is based on the work of Murata et al. (2024).[15]
Materials:
-
Weinreb amide-type HWE reagent (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Isopropylmagnesium chloride (iPrMgCl) in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the Weinreb amide-type HWE reagent in anhydrous THF at 0 °C is added iPrMgCl dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of the aldehyde in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Protocol for a Large-Scale Wittig Reaction
This protocol is a generalized procedure for a kilogram-scale Wittig reaction.[1]
Materials:
-
Phosphonium salt (1.1 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Strong base (e.g., n-butyllithium, sodium bis(trimethylsilyl)amide) (1.1 equiv)
-
Anhydrous solvent (e.g., THF, toluene)
Procedure:
-
The phosphonium salt is suspended in the anhydrous solvent in a suitable reactor under an inert atmosphere.
-
The suspension is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
The strong base is added slowly, maintaining the temperature.
-
The resulting ylide solution is stirred for a specified time.
-
A solution of the aldehyde or ketone in the anhydrous solvent is added dropwise at a low temperature.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched, and the triphenylphosphine oxide byproduct is precipitated or removed by filtration or extraction.
-
The product is isolated and purified by distillation or crystallization.
General Protocol for a Julia-Kocienski Olefination (One-Pot)
This protocol is a generalized one-pot procedure for the Julia-Kocienski olefination.[2]
Materials:
-
Heteroaryl sulfone (e.g., PT-sulfone) (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Base (e.g., KHMDS, NaHMDS) (1.1 equiv)
-
Anhydrous solvent (e.g., THF, DME)
Procedure:
-
The heteroaryl sulfone and aldehyde are dissolved in the anhydrous solvent in a reactor under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
The base is added slowly, and the reaction mixture is stirred at low temperature for a specified time.
-
The reaction is gradually warmed to room temperature and stirred until completion.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography or crystallization.
Logical Workflow for Olefination Method Selection
The decision-making process for selecting an appropriate olefination method for an industrial campaign can be visualized as follows:
Signaling Pathways and Reaction Mechanisms
Understanding the underlying reaction mechanisms is crucial for troubleshooting and process optimization.
Conclusion
The Weinreb amide-type HWE reaction presents a compelling case for its adoption in industrial-scale olefination processes, particularly for the synthesis of (E)-alkenes. Its key advantages, including high stereoselectivity, the formation of easily removable byproducts, and demonstrated scalability, position it as a strong competitor to the well-established Wittig and Julia-Kocienski reactions. While the Wittig reaction remains a valuable tool, especially for (Z)-alkene synthesis, the challenges associated with byproduct removal can impact its overall process efficiency and greenness on a large scale. The Julia-Kocienski olefination offers high (E)-selectivity and has been improved for one-pot procedures, making it a viable alternative.
Ultimately, the optimal choice of olefination reaction will depend on the specific requirements of the target molecule, including desired stereochemistry, functional group compatibility, and the overall economic and environmental goals of the manufacturing process. This guide provides a framework for a rational, data-driven approach to this critical decision in process development.
References
- 1. benchchem.com [benchchem.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. preprints.org [preprints.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. news-medical.net [news-medical.net]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. US20100041912A1 - Method for the wittig reaction in the preparation of carboprost - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. (E)-Selective Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications [organic-chemistry.org]
A Mechanistic Showdown: Comparing Phosphonate Reagents in Olefination Reactions
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical endeavor. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of olefination chemistry, offering significant advantages over the classical Wittig reaction. The choice of phosphonate reagent is paramount, as it dictates the stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene. This guide provides a comprehensive mechanistic comparison of various phosphonate reagents, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for a given synthetic challenge.
The HWE reaction's advantages include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, simplifying product purification[1][2]. The stereoselectivity of the HWE reaction is highly tunable and depends on the structure of the phosphonate reagent, the reaction conditions, and the nature of the carbonyl compound[3]. This guide will delve into the mechanistic nuances of the standard E-selective HWE reaction and its Z-selective counterparts, the Still-Gennari and Ando modifications, as well as the Masamune-Roush conditions for base-sensitive substrates.
Mechanistic Comparison of Phosphonate Reagents
The stereochemical outcome of the HWE reaction hinges on the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. This is largely governed by whether the reaction is under thermodynamic or kinetic control.
1. Standard Horner-Wadsworth-Emmons Reagents (E-selective)
Standard HWE reagents, such as trialkyl phosphonoacetates, typically yield the thermodynamically more stable (E)-alkene. The reaction proceeds through the reversible formation of an oxaphosphetane intermediate. This reversibility allows for equilibration to the more stable anti-oxaphosphetane, which then undergoes syn-elimination to furnish the (E)-alkene[4]. The driving force for this selectivity is the minimization of steric interactions in the transition state leading to the oxaphosphetane and in the intermediate itself.
2. Still-Gennari Reagents (Z-selective)
The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) esters, to achieve high (Z)-selectivity[1][3]. The highly electron-withdrawing trifluoroethyl groups increase the acidity of the α-proton and enhance the electrophilicity of the phosphorus atom. This leads to a rapid and irreversible formation of the oxaphosphetane intermediate, placing the reaction under kinetic control[5][6]. The kinetically favored pathway proceeds through the syn-oxaphosphetane, which then collapses to the (Z)-alkene[5][6]. The use of strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures further promotes this kinetic pathway by minimizing metal ion coordination and enhancing the dissociation of the base[1][4].
3. Ando Reagents (Z-selective)
Similar to the Still-Gennari modification, the Ando olefination employs phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes. In this case, diarylphosphonoacetates are used[5]. The electron-withdrawing nature of the aryl groups, particularly those with ortho-substituents, accelerates the elimination of the oxaphosphetane intermediate, leading to kinetic control and high (Z)-selectivity[5][7]. The steric bulk of the ortho-substituents on the aryl groups can further enhance the (Z)-selectivity[5].
4. Masamune-Roush Conditions
For base-sensitive aldehydes, the Masamune-Roush conditions offer a milder alternative to strong bases like sodium hydride. These conditions typically employ lithium chloride (LiCl) and a weaker base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, in an aprotic solvent like acetonitrile[1][2][8]. The lithium cation is believed to coordinate to both the phosphonate and the aldehyde, facilitating the nucleophilic addition and subsequent elimination under less harsh conditions, generally favoring the (E)-alkene.
Performance Data: A Comparative Analysis
The choice of phosphonate reagent and reaction conditions has a profound impact on the stereochemical outcome of the olefination. The following table summarizes representative data for the olefination of various aldehydes with different phosphonate reagents.
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp (°C) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | rt | >95:5 | [4] |
| Triethyl phosphonoacetate | Heptanal | DBU, LiCl | CH3CN | rt | 91:9 | [8] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 3:97 | [3] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | <5:95 | [3] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 3:97 | [5] |
| Ethyl (diphenylphosphono)acetate | Benzaldehyde | t-BuOK | THF | -78 | 5:95 | [5] |
| Ethyl (di-o-isopropylphenylphosphono)acetate | Benzaldehyde | t-BuOK | THF | -78 | 3:97 | [5] |
| Ethyl 2-(di-o-isopropylphenylphosphono)propionate | n-Octyl aldehyde | NaH | THF | -78 to 0 | 3:97 | [5] |
Visualizing the Mechanisms and Workflows
To further elucidate the differences between these methodologies, the following diagrams illustrate the key reaction pathways and experimental workflows.
Figure 1: General reaction mechanism of the Horner-Wadsworth-Emmons olefination.
Figure 2: Comparative experimental workflow for different HWE olefination methods.
Experimental Protocols
Standard Horner-Wadsworth-Emmons Reaction (E-selective)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the trialkyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Still-Gennari Olefination (Z-selective)
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in THF or toluene, 1.1 equivalents) dropwise and stir for 15 minutes.
-
Add a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography[3].
Ando Olefination (Z-selective)
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ethyl (diarylphosphono)acetate (1.2 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of potassium tert-butoxide (t-BuOK) (1.2 equivalents) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography[5].
Masamune-Roush Olefination (E-selective)
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (1.5 equivalents).
-
Heat the flask under vacuum to ensure it is dry, then allow it to cool to room temperature.
-
Add anhydrous acetonitrile, followed by the phosphonate reagent (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography[8].
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for the stereoselective synthesis of alkenes. The choice of phosphonate reagent is the primary determinant of the E/Z selectivity. Standard trialkyl phosphonoacetates reliably furnish (E)-alkenes under thermodynamic control. For the synthesis of the thermodynamically less favored (Z)-alkenes, the Still-Gennari and Ando modifications, which utilize phosphonates with electron-withdrawing groups, provide excellent kinetic control. For substrates that are sensitive to strong bases, the Masamune-Roush conditions offer a milder alternative for the synthesis of (E)-alkenes. By understanding the mechanistic underpinnings of these different reagent classes and their corresponding reaction conditions, researchers can strategically select the optimal approach to achieve their desired stereochemical outcome in olefination reactions.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
Proper Disposal of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) office for specific procedures and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. While some safety data sheets (SDS) may indicate that this specific compound is not classified as hazardous, it is best practice to treat all organophosphorus compounds with caution.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical apron is required to prevent skin contact.
-
Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
Operational Plan for Waste Disposal
The primary and most secure method for the disposal of this compound is through your institution's hazardous waste management program.
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated and chemically compatible waste container.
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound," the approximate concentration and quantity, and the date of accumulation.
Step 3: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.
Step 4: Arranging for Pickup
-
Once the container is full or the waste is ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, contact your institution's EHS office immediately.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Aqueous Waste pH for Drain Disposal | pH must be between 5.5 and 11.0 for non-hazardous aqueous solutions (Note: This is not applicable to waste containing this compound). | [1] |
| Satellite Accumulation Limit | Do not accumulate more than 55 gallons of chemical waste in a satellite accumulation area. | [1] |
Experimental Protocols: In-Lab Hydrolysis of Phosphonate Esters
Caution: The following protocols are for the chemical degradation of phosphonate esters into their corresponding phosphonic acids. This may be a viable option for treating small quantities of this compound in-lab before collection as hazardous waste, but it should only be performed by trained personnel and with the explicit approval of your institution's EHS office. These reactions will produce byproducts that must also be disposed of as hazardous waste.
Method 1: Acidic Hydrolysis
This method uses concentrated acid to cleave the phosphonate esters.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place the phosphonate ester in a round-bottom flask.
-
Add a sufficient volume of concentrated aqueous HCl (e.g., 5-10 mL per gram of substrate).[2]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) in a chemical fume hood.[2]
-
Maintain the reflux for 4-12 hours. The reaction should be monitored for completion (e.g., by TLC or NMR if a clean reaction is expected).[2]
-
After cooling, the resulting mixture, which now contains the phosphonic acid and other byproducts, must be neutralized and collected as hazardous waste.
Method 2: Hydrolysis via Silyl Ester Intermediate
This is a milder method that avoids high temperatures and strong acids.
Materials:
-
This compound
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous solvent (e.g., chloroform or acetonitrile)
-
Anhydrous methanol
-
Flame-dried, argon/nitrogen-flushed glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phosphonate ester (1.0 eq) in an anhydrous solvent.[2]
-
Add bromotrimethylsilane (TMSBr, 2.5 to 8 equivalents) to the solution at room temperature.[2]
-
Stir the reaction at room temperature until the formation of the bis(trimethylsilyl) ester intermediate is complete (monitor by ³¹P NMR if possible).
-
Carefully remove the solvent and excess TMSBr under reduced pressure.
-
To the resulting residue, add anhydrous methanol and stir for 1-2 hours at room temperature to produce the phosphonic acid.[2]
-
Evaporate the methanol under reduced pressure. The resulting crude phosphonic acid residue must be collected as hazardous waste.
Visual Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
